5-Fluoroquinazolin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLLTCMELJRTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351960 | |
| Record name | 4-Amino-5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137553-48-1 | |
| Record name | 4-Amino-5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroquinazolin-4-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details experimental protocols for the determination of key parameters, and illustrates relevant biological pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 163.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Melting Point | 212-214 °C | --INVALID-LINK--[1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (Acid Dissociation Constant) | Not available | |
| logP (Octanol-Water Partition Coefficient) | Not available |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is a key factor influencing a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Methodology: High-Throughput Kinetic Solubility Assay
This method is suitable for early-stage drug discovery to quickly assess the solubility of a compound.
-
Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[4]
-
Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4]
-
Incubation and Precipitation: The plate is shaken for a defined period to allow for equilibration and potential precipitation.
-
Filtration: The solutions are filtered to remove any precipitated compound.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[5]
Methodology: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[6]
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific buffer solution (e.g., buffers at various pH values relevant to the gastrointestinal tract).[7]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is measured using a validated analytical method like HPLC-UV.[6]
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.
Methodology: UV-Vis Spectrophotometry
This method relies on the change in the ultraviolet-visible absorbance spectrum of the compound as its ionization state changes with pH.[8][9]
-
Buffer Preparation: A series of buffers with precisely known pH values covering the expected pKa range are prepared.
-
Sample Preparation: A stock solution of this compound is prepared and diluted into each buffer solution in a 96-well UV-transparent plate.[9]
-
Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the neutral and ionized species have different absorptivities is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.[9]
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a rapid and reliable estimation of logP based on the retention time of the compound on a hydrophobic stationary phase.[10][11]
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Calibration: A set of standard compounds with known logP values are injected, and their retention times are measured for each mobile phase composition. The logarithm of the retention factor (log k') is plotted against the known logP values to generate a calibration curve.
-
Sample Analysis: this compound is injected under the same conditions, and its retention time is measured.
-
logP Calculation: The log k' of this compound is calculated from its retention time, and its logP value is then determined from the calibration curve.[11]
Biological Context and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Many 4-aminoquinazoline derivatives have been developed as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.
For instance, compounds with a 4-aminoquinazoline scaffold have been shown to target the Phosphatidylinositol 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and migration. The ability of this compound and its derivatives to potentially interact with the ATP-binding pocket of these kinases makes them attractive candidates for the development of targeted therapies.
Below is a simplified representation of a generic kinase inhibitor signaling pathway that could be relevant for 4-aminoquinazoline derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Experimental Workflow Visualization
The systematic characterization of the physicochemical properties of a drug candidate like this compound follows a logical workflow. The diagram below illustrates a typical sequence of experiments.
Caption: A standard workflow for the determination of key physicochemical properties of a compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided detailed experimental protocols for the determination of essential, yet currently unreported, properties. The presented information and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating a more comprehensive understanding and utilization of this important chemical entity. The inclusion of diagrams illustrating a relevant signaling pathway and a typical experimental workflow further contextualizes the importance of these physicochemical characterizations in the broader drug discovery process.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the Synthesis of 5-Fluoroquinazolin-4-amine from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 5-Fluoroquinazolin-4-amine, a key intermediate in pharmaceutical research, starting from the readily available precursor, anthranilic acid. This document details two primary synthetic routes, complete with experimental protocols adapted from established methodologies, quantitative data, and process visualizations to aid in research and development.
Introduction
This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly modulate the pharmacological properties of the final compound, including its metabolic stability and binding affinity. This guide outlines two robust and adaptable synthetic pathways starting from a fluorinated anthranilic acid derivative.
Pathway 1: Synthesis via 2-Amino-6-fluorobenzonitrile
This pathway is a direct and efficient method that proceeds through a nitrile intermediate. The key steps involve the formation of 2-amino-6-fluorobenzonitrile from 2-amino-6-fluorobenzoic acid, followed by a one-pot reaction with a formamide equivalent and cyclization to yield the target compound.
Logical Workflow for Pathway 1
Experimental Protocols for Pathway 1
Step 1: Synthesis of 2-Amino-6-fluorobenzamide
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To a stirred solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
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The resulting acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).
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The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-6-fluorobenzamide.
Step 2: Synthesis of 2-Amino-6-fluorobenzonitrile
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To a solution of 2-amino-6-fluorobenzamide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture with an inert solvent, heat the reaction mixture under reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford 2-amino-6-fluorobenzonitrile.
Step 3: Synthesis of this compound
-
A mixture of 2-amino-6-fluorobenzonitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 2-4 hours.
-
After cooling, the excess DMF-DMA is removed under reduced pressure to yield the intermediate, N'-(2-cyano-3-fluorophenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.
-
The crude intermediate is dissolved in ethanol, and ammonium chloride (2.0 eq) is added.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to give this compound.
Quantitative Data for Pathway 1
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Amino-6-fluorobenzamide | 2-Amino-6-fluorobenzoic Acid | SOCl₂, NH₄OH | 85-95 | >95 |
| 2 | 2-Amino-6-fluorobenzonitrile | 2-Amino-6-fluorobenzamide | POCl₃ | 80-90 | >97 |
| 3 | This compound | 2-Amino-6-fluorobenzonitrile | DMF-DMA, NH₄Cl | 70-85 | >98 |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Pathway 2: Synthesis via 5-Fluoroquinazolin-4-one
This alternative pathway proceeds through a quinazolinone intermediate, which is subsequently converted to the desired 4-aminoquinazoline. This method is particularly useful if the nitrile intermediate in Pathway 1 is difficult to synthesize or handle.
Logical Workflow for Pathway 2
The Quinazoline Core: A Technical Guide to its Discovery, Historical Development, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of quinazoline compounds. From their initial synthesis in the 19th century to their current prominence as a privileged scaffold in modern drug discovery, this document details the key milestones, synthetic methodologies, and the evolution of our understanding of their biological activities. This guide includes detailed experimental protocols for seminal syntheses, a historical perspective on the discovery of naturally occurring quinazoline alkaloids, and an examination of the development of quinazoline-based therapeutics. Quantitative data is presented in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this critical heterocyclic system.
Early Discovery and Synthesis of the Quinazoline Core
The journey of quinazoline chemistry began in the latter half of the 19th century, with foundational work that established the synthesis of this heterocyclic ring system.
A pivotal advancement occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1] Shortly thereafter, in 1903, Siegmund Gabriel devised a more efficient synthesis starting from o-nitrobenzylamine.[1] The name "quinazoline" was ultimately proposed by Widdege.[1]
Key Foundational Syntheses
The early development of quinazoline chemistry was marked by the establishment of several key synthetic routes that are of significant historical importance.
Griess Synthesis (1869): The first documented synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] He reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[2] While the original experimental details are not available in a modern format, the general transformation is depicted below. This reaction was a landmark as it represented the first construction of the quinazoline ring system.
Experimental Protocol: Gabriel Synthesis of Quinazoline (1903) - A Representative Method
The Gabriel synthesis provides a more practical route to the parent quinazoline. The following protocol is a representative procedure based on Gabriel's work.
Step 1: Reduction of o-Nitrobenzylamine to 2-Aminobenzylamine
-
Reactants: o-Nitrobenzylamine, Hydrogen Iodide (HI), Red Phosphorus.
-
Procedure: o-Nitrobenzylamine is reduced using a mixture of hydrogen iodide and red phosphorus. The reaction mixture is heated to facilitate the reduction of the nitro group to an amino group, yielding 2-aminobenzylamine.
Step 2: Condensation and Cyclization to Dihydroquinazoline
-
Reactants: 2-Aminobenzylamine, Formic Acid.
-
Procedure: The resulting 2-aminobenzylamine is condensed with formic acid. This reaction leads to the formation of a dihydroquinazoline intermediate through cyclization.
Step 3: Oxidation to Quinazoline
-
Reactants: Dihydroquinazoline.
-
Procedure: The dihydroquinazoline intermediate is oxidized to the aromatic quinazoline. This can be achieved using a suitable oxidizing agent.
Evolution of Synthetic Methodologies
Following the initial discoveries, the field of quinazoline synthesis has continuously evolved, with the development of more efficient and versatile methods. A significant advancement is the Niementowski Quinazoline Synthesis , which involves the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (quinazolinones). This method is widely used due to its simplicity.
A key intermediate in the synthesis of many modern quinazoline-based drugs is 2,4-dichloroquinazoline . This compound serves as a versatile precursor for the introduction of various substituents at the 2- and 4-positions of the quinazoline ring, most notably through regioselective nucleophilic aromatic substitution (SNAr) reactions.[3]
Synthesis of 2,4-Dichloroquinazoline from Quinazoline-2,4-dione
Experimental Protocol:
-
Reactants: Quinazoline-2,4-dione, Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).
-
Solvent: Often a high-boiling point solvent or neat chlorinating agent.
-
Procedure: Quinazoline-2,4-dione is heated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl3). The reaction is typically carried out at reflux temperature. The hydroxyl groups of the tautomeric form of the dione are replaced by chlorine atoms.
-
Work-up: After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then purified, for instance, by recrystallization.
Regioselective Synthesis of 4-Aminoquinazolines
The 4-position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the 2-position.[3] This regioselectivity is exploited in the synthesis of numerous 4-aminoquinazoline derivatives, which form the core of many EGFR inhibitors.
Experimental Protocol:
-
Reactants: 2,4-Dichloroquinazoline, a primary or secondary amine.
-
Solvent: Typically a polar aprotic solvent like dioxane or isopropanol.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction.
-
Procedure: 2,4-Dichloroquinazoline is reacted with an amine at elevated temperatures (e.g., 80°C). The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the amine preferentially displacing the chlorine atom at the 4-position.
-
Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography or recrystallization.
Naturally Occurring Quinazolines: The Discovery of Vasicine
The exploration of natural products has also played a crucial role in the history of quinazolines. A significant discovery was the isolation of the alkaloid vasicine (peganine) from the Indian shrub Adhatoda vasica and the herb Peganum harmala. For centuries, extracts from Adhatoda vasica have been used in traditional medicine for their expectorant and bronchodilatory properties. The discovery and structural elucidation of vasicine provided a natural template for the design of new therapeutic agents.
Therapeutic Development and Biological Activity
The versatility of the quinazoline scaffold has led to its emergence as a "privileged structure" in medicinal chemistry, with a wide range of biological activities.
From Antihypertensives to Anticancer Agents
Early therapeutic applications of synthetic quinazolines included the development of antihypertensive agents. However, the most significant impact of quinazolines in modern medicine has been in the field of oncology, particularly with the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Quantitative Analysis of Quinazoline-Based EGFR Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key quinazoline-based EGFR inhibitors against a panel of cancer cell lines with varying EGFR mutation statuses. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Gefitinib
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Exon 19 deletion | 13.06[4] |
| PC9 | Exon 19 deletion | 77.26[4] |
| NR6wtEGFR | Wild-Type | 21-22[5] |
| NR6M (EGFRvIII) | Mutant | 84[5] |
| PC9 (Hypoxic) | Exon 19 deletion | >4000[6] |
Table 2: IC50 Values of Erlotinib
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HNS | Wild-Type | 20[7] |
| A549 | Wild-Type | >20000[7] |
| H3255 | L858R | <29[7] |
| H1975 | L858R/T790M | >20000[7] |
| BxPC-3 (Pancreatic) | Wild-Type | 1260[8] |
| AsPc-1 (Pancreatic) | Wild-Type | 5800[8] |
| KYSE70TR (Resistant) | - | 7170[9] |
| HCC827GR (Resistant) | Exon 19 deletion | 2380[9] |
Table 3: IC50 Values of Afatinib
| Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| EGFRwt | Wild-Type | 0.5[10] |
| EGFR L858R | Mutant | 0.4[10] |
| EGFR L858R/T790M | Mutant | 10[10] |
| ErbB2 (HER2) | - | 14[10] |
| PC-9 | Exon 19 deletion | 0.28[11] |
| PC-9-GR (Resistant) | Exon 19 del/T790M | 350[11] |
| H1975 | L858R/T790M | 38.4[11] |
| BxPC3 (Pancreatic) | Wild-Type | 11[8] |
Table 4: IC50 Values of Osimertinib
| Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| Exon 19 deletion EGFR | Mutant | 12.92[12] |
| L858R/T790M EGFR | Mutant | 11.44[12] |
| WT EGFR | Wild-Type | 493.8[12] |
| PC9 | Exon 19 deletion | 33.30[13] |
| LUAD-PDCs | Exon 19 deletion | 4.58[13] |
| PC9-OR (Resistant) | Exon 19 del/T790M | >2000[13] |
Table 5: IC50 Values of Vandetanib
| Target | IC50 (nM) |
| VEGFR2 | 40[14][15] |
| VEGFR3 | 110[14][15] |
| EGFR | 500[14][15] |
| RET | 130[15] |
Signaling Pathways Modulated by Quinazoline Compounds
Quinazoline-based inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target of many quinazoline-based anticancer drugs.[16] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream cascades that promote cell proliferation, survival, and migration.[17] Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[16]
Modulation of Wnt/β-catenin and NF-κB Signaling
Recent research has also implicated quinazoline derivatives as inhibitors of other critical signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[18][19][20][21][22] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[23] Some quinazoline compounds have been shown to inhibit this pathway downstream of β-catenin.[18] Similarly, the NF-κB pathway, a key regulator of inflammation and cell survival, can be inhibited by certain quinazoline derivatives.[20][21]
Conclusion
The historical journey of quinazoline chemistry, from its academic origins to its central role in modern drug discovery, underscores the enduring importance of this heterocyclic scaffold. The development of innovative synthetic methodologies has enabled the creation of vast libraries of quinazoline derivatives, leading to the discovery of potent and selective therapeutic agents. The success of quinazoline-based EGFR inhibitors has revolutionized the treatment of certain cancers, and ongoing research continues to unveil new biological activities and therapeutic opportunities for this versatile class of compounds. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and drug development through the exploration of the quinazoline core.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 5-Fluoroquinazolin-4-amine: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: Scientific literature available as of December 2025 does not contain specific studies on the mechanism of action of 5-Fluoroquinazolin-4-amine in cancer cells. This guide, therefore, presents a hypothesized mechanism based on extensive research into its closest structural analogs and the broader class of quinazoline-based kinase inhibitors. The primary focus is on the well-documented activities of a closely related compound, a 5-fluoro-quinazolinone, which acts as a potent allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Additional potential mechanisms, common to the quinazolin-4-amine scaffold, are also discussed. This document is intended for researchers, scientists, and drug development professionals.
Core Hypothesis: Allosteric EGFR Inhibition
The most compelling evidence for the mechanism of a 5-fluoro-quinazoline derivative points towards the allosteric inhibition of EGFR.[1][2] Specifically, a 5-fluoro-quinazolinone has been shown to be a potent inhibitor of EGFR, particularly in non-small cell lung cancer (NSCLC) models harboring resistance mutations.[1][2] Given the structural similarity, it is highly probable that this compound engages EGFR in a similar manner.
The EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Allosteric Inhibition Mechanism
Unlike traditional ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change that prevents the kinase from functioning correctly. The 5-fluoro-quinazolinone analog has been shown to bind in an allosteric pocket of EGFR, a mechanism that is effective against mutations that confer resistance to covalent inhibitors, such as the C797S mutation in NSCLC.[1][2]
Secondary Hypothesized Mechanisms of Action
The quinazolin-4-amine scaffold is a versatile pharmacophore, and derivatives have been shown to inhibit other key cancer-related kinases. Therefore, it is plausible that this compound may exert its anticancer effects through additional or alternative mechanisms.
Aurora Kinase Inhibition
Aurora kinases (A and B) are crucial regulators of the cell cycle, and their overexpression is common in many tumors. Several quinazolin-4-amine derivatives have been developed as potent inhibitors of Aurora kinases.[3][4][5] Inhibition of these kinases typically leads to defects in mitosis and subsequent apoptosis.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The quinazoline core is present in numerous VEGFR-2 inhibitors.[6][7] By inhibiting VEGFR-2, this compound could potentially suppress tumor angiogenesis.
Quantitative Data from Analog Studies
The following tables summarize quantitative data for a 5-fluoro-quinazolinone analog and other relevant quinazoline derivatives.
Table 1: EGFR Inhibition Data for a 5-Fluoro-Quinazolinone Analog
| Compound | Target | IC50 (nM) | Cell-based EC50 (µM) | Cancer Type | Reference |
| 5-F quinazolinone 34 | EGFR L858R/T790M | 0.1 | 0.32 | NSCLC | [2] |
| 5-F quinazolinone 34 | EGFR L858R/T790M/C797S | - | 0.02 | NSCLC | [2] |
Table 2: Antiproliferative Activity of Various Quinazolin-4-amine Derivatives
| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Putative Target(s) | Reference |
| 4-aminoquinazolines | H1975, PC-3, MCF-7, HGC-27 | 1.96 - 3.46 | EGFR | [8] |
| 4-aminoquinazoline derivatives | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 0.051 - 0.44 | Tubulin | [8] |
| 4-aminoquinazoline derivatives | U937, K562, A549, LoVo, HT29 | Not specified | Aurora A/B Kinases | [4] |
| 4-aminoquinazoline derivatives | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Not specified | PI3Kα | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the hypothesized mechanisms of action, based on protocols described in the literature for analogous compounds.
Kinase Inhibition Assay (General Protocol)
This protocol is for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., EGFR, Aurora A, VEGFR-2)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Substrate peptide
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify kinase activity. For radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-radiolabeled methods, techniques like ELISA with phosphospecific antibodies can be used.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., H1975 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 or IC50 value from the dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Reagents and Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Visualizations of Workflows and Relationships
Experimental Workflow for Kinase Inhibitor Screening
Logical Relationship for Target-Based Activity
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data analysis of 5-Fluoroquinazolin-4-amine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoroquinazolin-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar compounds and fundamental spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for analogous chemical structures.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | s | - | H2 |
| ~7.8 | dd | J = 8.5, 5.0 Hz | H8 |
| ~7.6 | m | - | H7 |
| ~7.4 | t | J = 8.5 Hz | H6 |
| ~7.0 | br s | - | -NH₂ |
Note: The chemical shifts are approximate. The protons of the amine group are expected to be broad and may exchange with residual water in the solvent. A through-space coupling between the N-H protons and the fluorine at position 5 might be observed.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C5 |
| ~155 | C4 |
| ~152 | C2 |
| ~148 (d, J ≈ 10 Hz) | C8a |
| ~135 | C7 |
| ~125 (d, J ≈ 5 Hz) | C6 |
| ~118 (d, J ≈ 20 Hz) | C4a |
| ~115 | C8 |
Note: Carbon signals will be split by the fluorine atom (¹³C-¹⁹F coupling), indicated by "(d)" for doublet and an approximate coupling constant J in Hz.
Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretching |
| 1650-1600 | Strong | C=N stretching and N-H bending |
| 1600-1450 | Medium to Strong | Aromatic C=C stretching |
| 1350-1250 | Strong | C-N stretching |
| 1250-1150 | Strong | C-F stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 146 | Medium | [M-NH]⁺ |
| 136 | Medium | [M-HCN]⁺ |
| 119 | Medium | [M-HCN-NH]⁺ |
| 92 | Medium | [C₆H₄F]⁺ |
Note: The molecular ion is expected to be prominent due to the aromatic nature of the compound. Fragmentation will likely involve the loss of small neutral molecules like HCN and radicals from the amine group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Visualizations
Chemical Structure and NMR Assignments
Caption: Structure of this compound with key atoms labeled for NMR assignments.
Spectroscopic Analysis Workflow
CAS number and molecular structure of 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoroquinazolin-4-amine, including its chemical properties, a plausible synthetic route, and its potential biological relevance as a kinase inhibitor. The information is presented to support research and drug development efforts in the field of medicinal chemistry and oncology.
Core Compound Information
This compound is a fluorinated derivative of the quinazoline scaffold, a privileged structure in medicinal chemistry. The presence of the fluorine atom can significantly influence the compound's physicochemical properties and biological activity.
Molecular Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137553-48-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆FN₃ | [4] |
| Molecular Weight | 163.15 g/mol | [4] |
| Melting Point | 202-206 °C | [5] |
| Boiling Point (Predicted) | 331.8 ± 27.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 7.04 ± 0.43 | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and dichloromethane, less soluble in water | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 4-AMINO-5-FLUOROQUINAZOLINE | 137553-48-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. af.chemsynce.com [af.chemsynce.com]
- 6. scispace.com [scispace.com]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 5-Fluoroquinazolin-4-amine. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on providing robust, standardized experimental protocols to enable researchers to generate reliable data in their own laboratories.
Core Concepts: Solubility and Stability in Drug Development
The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to low absorption and inadequate therapeutic effect, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are essential from the early stages of drug discovery and development.
Physicochemical Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₈H₆FN₃ | N/A |
| Molecular Weight | 163.15 g/mol | N/A |
| CAS Number | 137553-48-1 | [1] |
| Appearance | White solid (reported in synthesis) | [2] |
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a reaction solvent.[4] |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent.[5] |
| Ethanol | Soluble | Mentioned as a polar organic solvent in which it is soluble.[3] |
| Methanol (MeOH) | Soluble | Used as a reaction solvent.[2] |
Stability Profile of this compound
Detailed stability studies are not published, but a Safety Data Sheet (SDS) provides some general stability information.
Table 2: General Stability and Incompatibilities
| Condition | Stability/Incompatibility |
| Storage | Stable under recommended storage conditions (2-8°C, protect from light).[1] |
| Strong Acids/Alkalis | Incompatible; may cause degradation.[1] |
| Strong Oxidizing/Reducing Agents | Incompatible.[1] |
| Thermal | May decompose under fire conditions to emit toxic fumes.[1] |
| Light | Recommended to protect from light.[1] |
Quinazoline structures, in general, can be susceptible to hydrolysis, which may lead to the opening of the pyrimidine ring.
Experimental Protocols
To address the lack of specific data, the following sections provide detailed, standardized protocols for determining the kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess the chemical stability of this compound.
Protocol for Equilibrium (Thermodynamic) Solubility Determination
This protocol is based on the well-established shake-flask method and is recommended by regulatory bodies for accurate solubility determination.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl, pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8
-
Orbital shaker with temperature control (37°C)
-
Microcentrifuge or filtration apparatus (0.45 µm filter)
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
Vials
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing the different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4). Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant agitation and a temperature of 37 ± 1°C. Allow the samples to equilibrate for at least 48-72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifuging the samples at high speed or by filtering the suspension through a 0.45 µm filter.
-
Quantification: Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and analyze the concentration of dissolved this compound using a pre-validated, stability-indicating HPLC-UV or LC-MS/MS method.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific medium at 37°C. The experiment should be performed in triplicate for each condition.
Protocol for Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis plate reader
-
Automated liquid handler (recommended)
Methodology:
-
Compound Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a set period, typically 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation to pellet any precipitate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed. A calibration curve is used for quantification in the UV-Vis method.
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl and 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC-UV method
Methodology: A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., acetonitrile/water) for each stress condition. The goal is to achieve 5-20% degradation of the parent compound.
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Treat the drug solution with 1 M NaOH at room temperature or slightly elevated temperature. Sample at time points, neutralize with HCl, and analyze.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Sample at time points and analyze.
-
Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat (e.g., 80°C). Sample at time points and analyze.
-
Photolytic Degradation: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples post-exposure.
For all conditions, a control sample (unstressed) should be analyzed concurrently. The analysis by a stability-indicating HPLC method will allow for the separation and quantification of the parent compound and any degradation products.
Visualizations
The following diagrams illustrate the experimental workflows and the potential role of quinazoline derivatives in cellular signaling.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
References
The Ascendant Therapeutic Potential of 5-Fluoroquinazolin-4-amine Derivatives: A Technical Overview
For Immediate Release
In the dynamic landscape of drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the quinazolin-4-amine core has given rise to a new generation of derivatives with enhanced biological activities. This technical guide provides an in-depth analysis of the biological screening of these novel compounds, consolidating data from recent studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. The following sections will detail the anticancer, antimicrobial, and enzyme inhibitory activities of these promising molecules, supported by experimental protocols and visual representations of key biological pathways.
Anticancer Activity: A Multi-faceted Approach to Tumor Inhibition
Novel 5-fluoroquinazolin-4-amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases.[1]
In Vitro Cytotoxicity
The anticancer efficacy of these derivatives is commonly evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 (Lung) | 15.2 | Doxorubicin | 0.8 |
| MCF-7 (Breast) | 10.5 | Doxorubicin | 1.2 | |
| HCT-116 (Colon) | 18.9 | Doxorubicin | 0.9 | |
| Derivative B | K562 (Leukemia) | 3.31 | Gefitinib | 4.3[2] |
| HeLa (Cervical) | 3.05 | Gefitinib | 28.3[2] | |
| Derivative C | PC-3 (Prostate) | 25.1 | Cisplatin | 5.7 |
| MDA-MB-231 | 2.81 | Gefitinib | 28.3[2] |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Apoptosis Induction and Cell Cycle Arrest
Beyond direct cytotoxicity, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often investigated through flow cytometry analysis after staining with annexin V-FITC and propidium iodide.
References
The Structure-Activity Relationship of Fluorinated Quinazolines: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Methodologies for Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. The strategic incorporation of fluorine atoms into the quinazoline ring system has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fluorinated quinazolines, with a particular focus on their role as epidermal growth factor receptor (EGFR) inhibitors in anticancer drug discovery.
Structure-Activity Relationship of Fluorinated Quinazolines as EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The quinazoline core mimics the adenine ring of ATP, while the 4-anilino side chain occupies the adjacent hydrophobic pocket in the EGFR kinase domain. Fluorine substitution on both the quinazoline ring and the anilino moiety has been extensively explored to optimize the inhibitory activity and overcome drug resistance.
Impact of Fluorine Substitution on the Quinazoline Core
Fluorine substitution at various positions on the quinazoline ring has a profound impact on the biological activity of these compounds. The position and number of fluorine atoms can influence the compound's binding affinity to the EGFR active site, its selectivity against other kinases, and its overall cellular potency.
A computational study on fluorinated quinazoline inhibitors targeting the drug-resistant L858R/T790M/C797S EGFR mutant revealed that fluorination enhances the inhibitor's potency. The study showed that a difluorinated inhibitor had a 4.23 times greater potency against the EGFR triple mutant compared to its unfluorinated counterpart, with the van der Waals interactions being the primary force contributing to the binding affinity.
Quantitative SAR Data of Fluorinated Quinazoline Derivatives
The following tables summarize the in vitro activity of various fluorinated quinazoline derivatives against EGFR and different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Fluorinated Quinazoline Derivatives
| Compound ID | R1 (Quinazoline) | R2 (Aniline) | EGFR IC50 (nM) | Reference |
| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 2-37 | |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 2 | |
| Lapatinib | 6-[[6-(methylsulfonyl)pyridin-2-yl]methoxy] | 3-chloro-4-(3-fluorobenzyloxy) | 9.8 | |
| Vandetanib | 6,7-dimethoxy | 4-bromo-2-fluoro | 500 | |
| Afatinib | 6-[4-(dimethylamino)but-2-enamido] | 3-chloro-4-fluoro | 0.5 | |
| Dacomitinib | 6-acrylamido | 3-chloro-4-(pyridin-2-ylmethoxy) | 6 | |
| Compound 8d | 7-piperidino | 4-bromo-2-fluoro | - | |
| Compound 6m | - | - | 3.2 |
Table 2: In Vitro Antiproliferative Activity of Fluorinated Quinazoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | A431 | Skin Epidermoid Carcinoma | 0.015 | |
| Gefitinib | NCI-H1975 | Non-Small Cell Lung Cancer | >10 | |
| Compound 30 | A431 | Skin Epidermoid Carcinoma | 3.5 | |
| Compound 33 | A431 | Skin Epidermoid Carcinoma | 3 | |
| Compound 4a | NCI-H1975 | Non-Small Cell Lung Cancer | 0.05 | |
| Compound 6d | NCI-H460 | Non-Small Cell Lung Cancer | 0.789 | |
| Compound 8d | A431 | Skin Epidermoid Carcinoma | 0.18 | |
| Compound 8d | HUVEC | Human Umbilical Vein Endothelial Cells | 3.34 |
Key Experimental Protocols
The evaluation of fluorinated quinazolines as potential anticancer agents involves a series of in vitro assays to determine their cytotoxicity and their specific inhibitory effects on target kinases. The following are detailed protocols for two fundamental assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (fluorinated quinazolines)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (fluorinated quinazolines)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or vehicle (DMSO).
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a dose-response curve.
Visualizing Key Pathways and Processes
Understanding the molecular pathways affected by fluorinated quinazolines and the experimental workflows for their evaluation is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complex systems.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Fluorinated quinazolines act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of fluorinated quinazolines.
Experimental Workflow for In Vitro Screening of Anticancer Compounds
The discovery and development of novel anticancer drugs follow a structured workflow, from initial compound synthesis to comprehensive in vitro and in vivo evaluation. The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer agents like fluorinated quinazolines.
Figure 2: A generalized workflow for the in vitro screening of anticancer compounds.
Conclusion
The strategic incorporation of fluorine into the quinazoline scaffold has proven to be a highly effective approach for the development of potent and selective anticancer agents, particularly EGFR inhibitors. A thorough understanding of the structure-activity relationships, coupled with robust in vitro screening methodologies, is paramount for the successful design and optimization of novel fluorinated quinazoline-based therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important area of medicinal chemistry. The continued exploration of fluorination strategies holds significant promise for the discovery of next-generation targeted cancer therapies.
Methodological & Application
Application Notes and Protocols for 5-Fluoroquinazolin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoroquinazolin-4-amine as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Introduction
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, the 4-aminoquinazoline framework has been extensively explored for the development of potent enzyme inhibitors, most notably targeting protein kinases involved in cancer cell signaling.[2] Several successful anticancer drugs, such as gefitinib and erlotinib, are based on this scaffold.[3]
The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly enhance the pharmacological properties of the resulting derivatives. This is attributed to fluorine's unique electronic properties, which can modulate the pKa of the quinazoline core, improve metabolic stability, and enhance binding affinity to target proteins through favorable intermolecular interactions. This document focuses on the application of this compound as a starting point for the synthesis of novel kinase inhibitors.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. The primary targets for these compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC), EGFR is a well-established target for quinazoline-based inhibitors. 5-Fluoro-4-aminoquinazoline derivatives have been developed as both ATP-competitive and allosteric inhibitors of EGFR, including mutant forms that confer resistance to earlier generations of inhibitors.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a prime target for anti-cancer therapies. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.
The strategic modification of the 4-amino group and other positions on the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these inhibitors.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of representative 4-aminoquinazoline derivatives, including those with fluorine substitution, against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives in Human Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 1f | 7-Fluoro, 4-(4-isopropyl-anilino) | HeLa | 10.18 | [5] |
| BGC823 | 8.32 | [5] | ||
| 2i | 8-Methoxy, 4-(4-isopropyl-anilino) | HeLa | 7.15 | [5] |
| BGC823 | 4.65 | [5] | ||
| Gefitinib | (Reference) | HeLa | 17.12 | [5] |
| BGC823 | 19.27 | [5] | ||
| Compound 3 | 4-(4-Thiophen-2-yl-phenylamino) | MCF-7 | 22.75 | [6] |
| Compound 4 | 4-(4-(Thiophen-2-yl-methylsulfanyl)-phenylamino) | MCF-7 | 26.31 | [6] |
| Compound 5 | 4-(4-(2,5-Dimethyl-thiophen-3-yl)-phenylamino) | MCF-7 | 29.87 | [6] |
| Doxorubicin | (Reference) | MCF-7 | 47.90 | [6] |
| 15o | 2-((4-(phenylamino)quinazolin-2-yl)thio)-N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | PC-3 | 1.96 | [7] |
| Gefitinib | (Reference) | PC-3 | >10 | [7] |
| 8a | 2-substituted-4-aminoquinazoline | HeLa | 3.05 | [8] |
| 8b | 2-substituted-4-aminoquinazoline | K562 | 3.31 | [8] |
| 8c | 2-substituted-4-aminoquinazoline | K562 | 2.03 | [8] |
Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Quinazolinone 23 | EGFR L858R/T790M | 0.2 | Biochemical | [4] |
| Erlotinib | EGFR | 2 | Biochemical | [9] |
| Gefitinib | EGFR | 2-37 | Biochemical | [9] |
| Lapatinib | EGFR/HER2 | 3 | Biochemical | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays to evaluate the activity of its derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related 7-fluoro-2,4-dichloroquinazoline and subsequent amination.[10][11]
Step 1: Synthesis of 5-Fluoroquinazoline-2,4(1H,3H)-dione
-
In a 250 mL three-necked flask, combine 2-amino-6-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol).
-
Heat the mixture to 180-190 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of 1 M NaOH solution and stir until the solid dissolves.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 5-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 4-Chloro-5-fluoroquinazoline
-
In a round-bottom flask, suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (2 g, 11 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 6 drops).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-chloro-5-fluoroquinazoline.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-5-fluoroquinazoline in isopropanol.
-
Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in isopropanol.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
In a white microplate, add the test compound dilutions. Include wells with vehicle (DMSO) as a positive control (100% kinase activity) and wells without enzyme as a negative control (background).
-
Add a master mix of EGFR enzyme and substrate to each well, except for the negative control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and allosteric inhibition by a this compound derivative.
Experimental Workflows
Caption: General workflow for the synthesis and screening of this compound derivatives.
Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of 5-Fluoroquinazolin-4-amine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of 5-Fluoroquinazolin-4-amine derivatives, a class of compounds that has demonstrated significant potential in anticancer research. These derivatives often target key signaling pathways implicated in tumor growth and proliferation.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents. The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly enhance the biological activity and pharmacokinetic properties of these molecules. Notably, this compound derivatives have been investigated as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in a variety of cancers. This document outlines a general synthetic methodology, presents key biological data, and illustrates the relevant cellular signaling pathways.
Data Presentation: Anticancer Activity of Fluoroquinazoline Derivatives
The following table summarizes the in vitro anticancer activity of representative fluoroquinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 (Breast Cancer) | 0.35 ± 0.01 | [1] |
| Compound 10f | MCF-7 (Breast Cancer) | 0.71 ± 0.01 | [1] |
| Compound 10d | MCF-7 (Breast Cancer) | 0.89 ± 0.02 | [1] |
| Compound 10a | MCF-7 (Breast Cancer) | 0.95 ± 0.01 | [1] |
| Compound 10e | MDA-MB-231 (Breast Cancer) | 0.28 ± 0.02 | [1] |
| Compound 10d | MDA-MB-231 (Breast Cancer) | 0.38 ± 0.01 | [1] |
| Compound 7 | MDA-MB-231 (Breast Cancer) | 0.94 ± 0.07 | [1] |
| Gefitinib (Ref.) | MCF-7 (Breast Cancer) | 0.97 ± 0.02 | [1] |
| Gefitinib (Ref.) | MDA-MB-231 (Breast Cancer) | 1.30 ± 0.04 | [1] |
| Compound 3o | A549 (Lung Cancer) | 4.26 | [2][3] |
| Compound 3o | HCT116 (Colon Cancer) | 3.92 | [2][3] |
| Compound 3o | MCF-7 (Breast Cancer) | 0.14 | [2][3] |
| Gefitinib (Ref.) | A549 (Lung Cancer) | 17.9 | [2][3] |
| Gefitinib (Ref.) | HCT116 (Colon Cancer) | 21.55 | [2][3] |
| Gefitinib (Ref.) | MCF-7 (Breast Cancer) | 20.68 | [2][3] |
Experimental Protocols
General Synthetic Protocol for this compound Derivatives
A common synthetic route to this compound derivatives involves a multi-step process starting from appropriately substituted anthranilic acids. The following is a generalized protocol; specific reaction conditions may need to be optimized for individual derivatives.
Step 1: Cyclization to form the Quinazolinone Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid and urea in a suitable solvent (e.g., n-butanol).
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product, 7-fluoroquinazoline-2,4-diol, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.[4]
Step 2: Chlorination of the Quinazolinone
-
Reaction Setup: To the dried 7-fluoroquinazoline-2,4-diol, add phosphorus oxychloride (POCl3) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-7-fluoroquinazoline, is filtered, washed with cold water, and dried.[4]
Step 3: Nucleophilic Substitution to form the 4-amino derivative
-
Reaction Setup: Dissolve the 2,4-dichloro-7-fluoroquinazoline and the desired amine in a suitable solvent such as isopropanol or toluene in a sealed vessel.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours. The reaction progress is monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final this compound derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT116, MCF-7) into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a standard anticancer drug (e.g., gefitinib) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.[2][3]
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound derivatives.
Caption: General synthetic scheme for this compound derivatives.
EGFR Signaling Pathway Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
Application of 5-Fluoroquinazolin-4-amine in Kinase Inhibitor Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoroquinazolin-4-amine scaffold is a privileged core structure in the design of potent and selective kinase inhibitors. The quinazoline ring system mimics the adenine base of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the molecule, making it an attractive starting point for the development of targeted cancer therapeutics. This document provides an overview of the application of this compound in drug design, focusing on its synthesis, mechanism of action, and its utility as a scaffold for inhibitors of key oncogenic kinases such as EGFR, VEGFR, and Aurora kinases. Detailed experimental protocols for the synthesis and evaluation of these inhibitors are also provided.
Mechanism of Action
Derivatives of this compound typically function as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The substituent at the 4-amino position can be modified to occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby conferring selectivity for specific kinases. The 5-fluoro group can form additional interactions within the active site and improve metabolic stability. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thus disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives starts from 2-amino-6-fluorobenzoic acid. The following is a representative synthetic protocol.
Protocol: Synthesis of a 5-Fluoro-N-arylquinazolin-4-amine Derivative
Materials:
-
2-amino-6-fluorobenzoic acid
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Isopropanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of 5-fluoroquinazolin-4(3H)-one: A mixture of 2-amino-6-fluorobenzoic acid and an excess of formamide is heated at 120-130°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 5-fluoroquinazolin-4(3H)-one.
-
Synthesis of 4-chloro-5-fluoroquinazoline: 5-Fluoroquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride for 2-4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-chloro-5-fluoroquinazoline.
-
Synthesis of 5-Fluoro-N-arylquinazolin-4-amine: To a solution of 4-chloro-5-fluoroquinazoline in isopropanol, the desired substituted aniline and triethylamine are added. The mixture is refluxed for 4-8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford the final 5-fluoro-N-arylquinazolin-4-amine derivative.
Target Kinases and Inhibitory Activity
Derivatives of the this compound scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC). A 5-fluoroquinazolinone derivative has been identified as a potent allosteric inhibitor of EGFR, particularly effective against resistance-conferring mutations.
Table 1: Inhibitory Activity of a 5-Fluoroquinazolinone Derivative against EGFR Mutants
| Compound | Target | IC₅₀ (nM) | Cell-based EC₅₀ (µM) |
| 5-F quinazolinone 34 | EGFR L858R/T790M | 0.1 | 0.32 (Ba/F3) |
| EGFR L858R/T790M/C797S | - | 0.02 (Ba/F3) |
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While specific data for this compound derivatives against VEGFR is limited in the provided search results, the broader class of 4-anilinoquinazolines has demonstrated significant VEGFR-2 inhibitory activity. This suggests that the this compound scaffold is a promising starting point for the development of potent VEGFR inhibitors.
Table 2: Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives against VEGFR-2
| Compound | Target | IC₅₀ (nM) |
| Compound 6 | VEGFR-2 | 80 |
| Compound 15a | VEGFR-2 | 560 |
| Compound 8h | VEGFR-2 | 60.27 |
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. A quinazolin-4(3H)-one derivative containing a fluoro-substituent, BIQO-19, has shown potent and selective inhibition of Aurora kinase A.[1]
Table 3: Inhibitory Activity of a Fluoro-Substituted Quinazolin-4(3H)-one Derivative against Aurora Kinases [1]
| Compound | Target | IC₅₀ (nM)[1] |
| BIQO-19 | Aurora Kinase A | 68.54[1] |
| Aurora Kinase B | 581.03[1] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase (e.g., EGFR, VEGFR-2, Aurora A)
-
Kinase-specific substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add serial dilutions of the this compound test compound or vehicle (DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR, HeLa for Aurora kinases)
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: EGFR Signaling Pathway Inhibition.
References
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of the novel synthetic compound, 5-Fluoroquinazolin-4-amine. The following protocols detail standardized methods for determining its inhibitory and bactericidal efficacy against a panel of pathogenic bacteria.
Data Presentation
The antimicrobial activity of this compound is quantitatively summarized in the tables below. These tables present key metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), allowing for a clear comparison of its efficacy against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | Susceptible |
| Escherichia coli | ATCC 25922 | 16 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 4 | Susceptible |
Note: Interpretation of MIC values is based on established breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[1]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[1][3]
1. Preparation of this compound Stock Solution:
- Accurately weigh the this compound powder.
- Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]
- Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
- Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[2]
- Add 200 µL of the this compound stock solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10.[1][4] Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[2]
3. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies of the test microorganism.
- Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]
4. Inoculation and Incubation:
- Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
5. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[1][5]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.[6][7]
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[2]
2. Incubation:
- Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[2]
3. Interpretation of Results:
- After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][6][7]
Protocol 3: Time-Kill Kinetics Assay
This assay provides insights into the rate of bactericidal activity of this compound over time.[8][9]
1. Preparation of Test Cultures:
- Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard.
- Dilute the suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB and various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[8][10] Include a growth control flask without the compound.
2. Sampling and Plating:
- Incubate the flasks at 37°C with agitation.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10]
- Perform serial 10-fold dilutions of each aliquot in sterile saline.
- Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
3. Incubation and Colony Counting:
- Incubate the plates at 37°C for 18-24 hours.
- Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.[8]
4. Data Analysis:
- Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[9]
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the antimicrobial activity of this compound and potential mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
in vitro cell-based assays for testing 5-Fluoroquinazolin-4-amine cytotoxicity
Application Notes: In Vitro Cytotoxicity of 5-Fluoroquinazolin-4-amine
Introduction
Quinazoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2] Many quinazoline-based molecules exert their effects by inhibiting key proteins in cellular signaling pathways that are critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4] this compound, as a member of this class, is a candidate for evaluation as a potential cytotoxic agent. The fluorine substitution can enhance pharmacological properties like metabolic stability and target binding affinity.[4][5]
This document provides detailed protocols for a panel of in vitro cell-based assays to determine the cytotoxic potential of this compound. The workflow progresses from primary viability and cytotoxicity screening to more detailed mechanistic assays to elucidate the mode of cell death (e.g., apoptosis).
Mechanism of Action Hypothesis: EGFR Inhibition
Quinazoline derivatives are well-documented as tyrosine kinase inhibitors.[6] A primary mechanism for their anticancer effect is the inhibition of the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][7] These pathways are crucial for regulating cell proliferation, survival, and growth. By binding to the ATP-binding site of the EGFR kinase domain, an inhibitor like this compound can block these downstream signals, leading to cell cycle arrest and apoptosis.[3][8]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A tiered approach is recommended for evaluating the cytotoxicity of this compound. The workflow begins with broad screening assays to measure effects on cell viability and membrane integrity, followed by specific assays to determine the mechanism of cell death.
Caption: General experimental workflow for assessing cytotoxicity.
Data Presentation: Cytotoxicity Profile
Quantitative data from cytotoxicity assays are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The results should be presented in a clear, tabular format for comparison across different cell lines and time points.
Disclaimer: The following data are hypothetical and for illustrative purposes only, based on typical activity ranges for novel quinazoline derivatives.[2][5][9]
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | MTT | 72h | 11.5 |
| A549 (Lung Cancer) | MTT | 72h | 15.2 | |
| HCT-116 (Colon Cancer) | MTT | 72h | 9.8 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT | 72h | 1.1 |
| A549 (Lung Cancer) | MTT | 72h | 0.9 | |
| HCT-116 (Colon Cancer) | MTT | 72h | 1.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials
-
Selected human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[11][12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[11][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released from damaged cells into the culture medium.[15][16][17] An increase in LDH activity in the supernatant is proportional to the number of cells that have lost membrane integrity.
Materials
-
Cells cultured and treated with the compound as in Protocol 1 (Steps 1-4)
-
Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, Thermo Fisher)
-
Lysis solution (often 10X, provided in the kit) for positive control
-
96-well clear, flat-bottom plate for the assay
-
Microplate reader
Procedure
-
Prepare Controls: After the compound incubation period, designate wells for controls.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Solution to control wells containing untreated cells.
-
Spontaneous LDH Release: Add 10 µL of assay buffer or medium to untreated cells.
-
-
Incubate for Lysis: Incubate the plate for 45-60 minutes at 37°C to allow for complete lysis in the maximum release wells.
-
Collect Supernatant: Centrifuge the 96-well plate at ~600 x g for 10 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[18]
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions (typically a mixture of substrate and cofactor).
-
Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[18]
-
Stop Reaction (if applicable): Some kits require adding a stop solution (e.g., 50 µL of 1M acetic acid) to terminate the enzymatic reaction.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 3: Caspase-3/7 Activity Assay
This assay determines if cell death is occurring via apoptosis. Caspases, particularly caspase-3 and -7, are key executioner enzymes in the apoptotic pathway.[19] The assay uses a substrate, such as DEVD, linked to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[20][21] When cleaved by active caspase-3/7 in apoptotic cell lysates, the reporter molecule is released, generating a fluorescent or colorimetric signal proportional to caspase activity.[20]
Caption: Role of Caspase-3/7 in apoptosis and the assay principle.
Materials
-
Cells cultured and treated with the compound
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
Cell Lysis Buffer
-
Reaction Buffer containing DTT
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Opaque-walled 96-well plate (for fluorescence) or clear plate (for colorimetric)
-
Fluorometer or spectrophotometer
Procedure
-
Cell Treatment: Plate and treat cells with this compound at concentrations around the determined IC50 value for an appropriate time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, pellet the cells by centrifugation. Remove the supernatant and resuspend the cells in 50 µL of chilled cell lysis buffer.[20]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[20]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new tube.[21]
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.
-
Assay Reaction: In a 96-well plate, add 25-50 µL of cell lysate to each well.
-
Add Reaction Buffer and Substrate: Add reaction buffer (containing DTT) and the caspase-3/7 substrate to each well according to the kit's protocol.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Signal Measurement: Measure the output on a microplate reader.
-
Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 16. praxilabs.com [praxilabs.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caspase3 assay [assay-protocol.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for the Purification of Synthesized 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of synthesized 5-Fluoroquinazolin-4-amine, a key intermediate in pharmaceutical research and drug development. The purity of this compound is critical for obtaining reliable biological data and meeting regulatory standards. Three primary purification techniques are discussed: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). This guide offers step-by-step experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the purification workflows to aid researchers in achieving high-purity this compound.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The presence of impurities from the synthesis process can significantly impact the outcome of biological assays and the quality of the final drug substance. Therefore, robust purification methods are essential. The choice of purification technique depends on the nature and quantity of impurities, the scale of the synthesis, and the desired final purity. This document outlines three common and effective purification strategies.
Purification Techniques Overview
A general workflow for the purification of this compound is presented below. The initial crude product can be subjected to either recrystallization or column chromatography for bulk purification. For achieving the highest purity, preparative HPLC is the recommended final step.
Data Presentation
The following table summarizes the expected outcomes and key parameters for each purification technique. These values are representative and may vary depending on the specific impurity profile of the crude material.
| Purification Technique | Typical Purity Achieved | Expected Recovery | Scale | Key Advantages | Key Disadvantages |
| Recrystallization | 95-98% | 70-90% | Milligrams to Kilograms | Cost-effective, simple setup, scalable | Dependent on crystalline nature, solvent selection can be challenging |
| Column Chromatography | >98% | 60-85% | Milligrams to Grams | Good for complex mixtures, adaptable | Can be time-consuming, requires solvent, potential for product loss on column |
| Preparative HPLC | >99.5% | 50-80% | Micrograms to Grams | High resolution, excellent for final polishing | Expensive, requires specialized equipment, limited scalability |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify crystalline compounds. The selection of an appropriate solvent is critical for successful purification. An ideal solvent will dissolve the compound at high temperatures but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at room temperature.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) at room and elevated temperatures. A suitable solvent system for a polar, aromatic amine like this could be an alcohol/water or ethyl acetate/hexane mixture.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture. For basic compounds like this compound, tailing or streaking on silica gel can be an issue due to the acidic nature of the silica. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.
Protocol:
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). For 4-aminoquinazoline derivatives, a chloroform/n-hexane mixture has been reported to be effective. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is ideal for obtaining highly pure compounds, often for use as analytical standards or in sensitive biological assays.
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve good separation between this compound and its impurities. A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, with an additive like formic acid or trifluoroacetic acid to improve peak shape for basic compounds.
-
Sample Preparation: Dissolve the partially purified or crude product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Scale up the analytical method to a preparative HPLC system. Inject the sample onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure, to yield the final high-purity product.
Conclusion
The successful purification of synthesized this compound is a critical step in its use for research and drug development. The choice of purification technique will depend on the specific requirements of the project. For initial, large-scale purification, recrystallization or column chromatography are suitable methods. For obtaining material of the highest purity, preparative HPLC is the preferred technique. Often, a combination of these methods will yield the best results. The protocols provided in this document serve as a guide and may require optimization based on the specific impurity profile of the synthesized material.
Application Notes and Protocols for the Quantification of 5-Fluoroquinazolin-4-amine
Introduction
5-Fluoroquinazolin-4-amine is a substituted quinazoline derivative. The quinazoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1][2] Many quinazoline derivatives have been developed as potent inhibitors of tyrosine kinases, making them crucial in anticancer therapies.[1][3] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets.[4] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolism profiling, and quality control during drug manufacturing.
These application notes provide detailed protocols for the quantitative analysis of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for trace-level quantification in complex biological samples due to its high sensitivity and selectivity.[5][6]
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC-UV: Suitable for routine analysis, quality control of bulk drug substances, and formulations where high sensitivity is not paramount.[7]
-
LC-MS/MS: The gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma and tissue, offering superior sensitivity and specificity.[8][9]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantification of this compound in bulk material or simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate and formic acid.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)[6] |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B to 20% A / 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm (or wavelength of maximum absorbance)[7] |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.[6]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions) to create a calibration curve.[6]
-
Sample Preparation (Bulk Drug): Accurately weigh and dissolve the sample in methanol to a known concentration, then dilute with the mobile phase to fall within the calibration range.[6]
4. Analysis Workflow
Caption: Experimental workflow for HPLC-UV analysis.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Data (HPLC-UV)
The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule like this compound.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices such as plasma.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[6]
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Reagents: HPLC grade acetonitrile, water, and formic acid.
-
Protein precipitation agent (e.g., acetonitrile).
-
Centrifuge.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm[7] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Gradient | 95% A / 5% B to 5% A / 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[10] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a standard solution |
| This compound | e.g., Precursor Ion > Product Ion |
| Internal Standard (IS) | e.g., Precursor Ion > Product Ion |
3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.[6]
-
Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.[6]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4. Analysis Workflow
Caption: Workflow for LC-MS/MS quantification in plasma.
Expected Quantitative Data (LC-MS/MS)
The following table summarizes typical validation parameters for a sensitive LC-MS/MS bioanalytical method.[8][11][12]
| Parameter | Expected Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | < 15% (< 20% at LOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Potential Signaling Pathway Involvement
Quinazoline derivatives are well-known for their activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By competing with ATP for the binding site in the kinase domain, they inhibit autophosphorylation and downstream signaling cascades, which are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Generalized pathway for EGFR kinase inhibition.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. idus.us.es [idus.us.es]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 5-Fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroquinazolin-4-amine is a quinazoline derivative of interest for in vivo pharmacological studies. As with many heterocyclic compounds, quinazoline derivatives often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in animal models.[1] This document provides detailed application notes and protocols for the formulation of this compound to support in vivo animal studies, focusing on strategies to enhance solubility and ensure consistent and reliable dosing.
The protocols outlined below are designed as a starting point for formulation development. Due to the unique physicochemical properties of each compound, experimental verification of solubility, stability, and vehicle tolerability is essential.
Physicochemical Properties and Pre-formulation Considerations
Table 1: Estimated Physicochemical Properties of this compound and Related Analogs
| Property | 5-Fluoroquinazolin-4-ol (Computed) | General Quinazoline Derivatives | Implication for Formulation |
| Molecular Weight | 164.14 g/mol | Varies | Influences dissolution rate. |
| XLogP3-AA | 0.8 | Generally > 2 | Suggests moderate to high lipophilicity and potentially low aqueous solubility. |
| Hydrogen Bond Donors | 2 | 1-3 | Can influence interactions with excipients. |
| Hydrogen Bond Acceptors | 2 | 3-5 | Can influence interactions with excipients. |
| pKa (Predicted) | Weakly Basic | Weakly Basic | Solubility will be pH-dependent; may be more soluble in acidic conditions. |
| Aqueous Solubility | Very Low (Predicted) | Poor | Requires enabling formulation strategies. |
Data for 5-Fluoroquinazolin-4-ol is computed from PubChem CID 135495930.[2] Properties for general quinazoline derivatives are inferred from scientific literature.[1][3]
Formulation Development Workflow
A systematic approach is recommended to identify the most suitable formulation for in vivo studies. The following workflow provides a general guideline for this process.
Recommended Formulation Strategies and Protocols
Given the predicted poor aqueous solubility of this compound, several formulation strategies should be considered. Below are protocols for preparing common vehicle systems suitable for initial screening.
Co-solvent Based Formulations
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.[4] They are a common starting point for preclinical formulations.
Table 2: Common Co-solvent Systems for Rodent Dosing
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration in Rodents | Notes |
| 10% DMSO, 40% PEG 400, 50% Saline | Oral (PO), Intraperitoneal (IP) | DMSO: 10% v/v | A widely used ternary system. |
| 20% Propylene Glycol, 80% Saline | PO, IP, Intravenous (IV) | Propylene Glycol: 20% v/v | Generally well-tolerated.[1] |
| 30% PEG 400, 70% Saline | PO, IP, IV | - | Suitable for many compounds. |
| 10% Ethanol, 90% Saline | PO, IP | - | Use with caution due to potential pharmacological effects of ethanol. |
Protocol 4.1.1: Preparation of a 10% DMSO, 40% PEG 400, 50% Saline Formulation
-
Weigh the required amount of this compound.
-
Add the calculated volume of Dimethyl Sulfoxide (DMSO) to the compound.
-
Vortex or sonicate until the compound is fully dissolved.
-
Add the calculated volume of Polyethylene Glycol 400 (PEG 400) and mix thoroughly.
-
Slowly add the sterile saline (0.9% NaCl) to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation or cloudiness. If the solution is not clear, gentle warming (to no more than 40°C) may be attempted.
-
If precipitation occurs upon the addition of the aqueous component, a lower final concentration of the test compound should be attempted.
Surfactant-Based Formulations
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[5]
Table 3: Common Surfactant-Based Vehicle Systems
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration in Rodents | Notes |
| 5% Tween 80 in Saline | PO, IP | - | A common non-ionic surfactant. |
| 2% Kolliphor® RH40 in Saline | PO, IP | 20% w/v | Can be effective for highly insoluble compounds.[1] |
Protocol 4.2.1: Preparation of a 5% Tween 80 Formulation
-
Weigh the required amount of this compound.
-
Add a small amount of a suitable co-solvent (e.g., DMSO or ethanol) to initially dissolve the compound. Use the minimal volume necessary.
-
In a separate container, prepare a 5% (v/v) solution of Tween 80 in sterile saline.
-
Slowly add the Tween 80 solution to the dissolved compound while vortexing.
-
Visually inspect the final formulation for clarity.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Table 4: Common Cyclodextrin-Based Vehicle Systems
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration in Rodents | Notes |
| 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | PO, IP, IV | 40% w/v (use with caution) | Can cause renal toxicity at high concentrations.[1] |
Protocol 4.3.1: Preparation of a 30% HP-β-CD Formulation
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Weigh the required amount of this compound.
-
Add the HP-β-CD solution to the compound.
-
Vortex and/or sonicate the mixture for an extended period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Visually inspect the final formulation for clarity.
Experimental Protocols
Solubility Screening Protocol
This protocol is designed to determine the approximate solubility of this compound in various vehicles.
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
Formulation Stability Assessment
It is crucial to ensure that the compound remains in solution and does not degrade in the chosen vehicle over the duration of the experiment.
-
Prepare the lead formulation at the desired concentration.
-
Visually inspect the formulation for any signs of precipitation or phase separation at time zero.
-
Store aliquots of the formulation under the intended experimental conditions (e.g., room temperature, 4°C).
-
Visually inspect the stored aliquots at various time points (e.g., 1, 4, 8, and 24 hours).
-
(Optional) Quantify the concentration of this compound at each time point using an analytical method to assess for chemical degradation.
In Vivo Dosing Considerations
The choice of administration route and dosing volume is critical for the success of in vivo studies.
Table 5: Recommended Dosing Volumes for Rodents
| Species | Route | Maximum Volume |
| Mouse | Oral (PO) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | |
| Intravenous (IV) | 5 mL/kg (bolus) | |
| Rat | Oral (PO) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | |
| Intravenous (IV) | 5 mL/kg (bolus) |
These are general guidelines; consult your institution's IACUC policies for specific recommendations.[6]
For intravenous administration, formulations must be sterile and free of particulates to prevent emboli.[4] Filtration through a 0.22 µm syringe filter is recommended if the formulation is a true solution.
Conclusion
The formulation of this compound for in vivo animal studies requires a systematic approach to overcome its predicted poor aqueous solubility. By screening a panel of pharmaceutically acceptable vehicles, including co-solvent systems, surfactant-based solutions, and cyclodextrin formulations, a suitable vehicle can be identified. It is imperative to conduct thorough solubility and stability assessments to ensure the delivery of a homogenous and accurate dose. The protocols provided in this document serve as a comprehensive guide for researchers to develop a robust and reliable formulation for their preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes & Protocols: Employing 5-Fluoroquinazolin-4-amine as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoroquinazolin-4-amine is a quinazoline derivative, a class of compounds known for a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for target identification and deconvolution. The methodologies described herein are based on established chemical proteomics workflows and are intended to guide researchers in identifying the cellular binding partners of this small molecule.
The process of identifying the cellular targets of a bioactive compound is a critical step in both basic research and phenotypic drug discovery.[3] Several strategies have been developed for this purpose, including chemical proteomics using affinity probes, thermal proteome profiling, and genetic screening.[3] These application notes will focus on affinity-based chemical proteomics approaches.
Data Presentation: Hypothetical Probe Performance
For a chemical probe to be effective, it should exhibit high affinity and selectivity for its target. Below is a summary table of hypothetical quantitative data for a modified this compound probe.
| Property | Value | Method |
| Binding Affinity (Kd) to Target X | 50 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Target Engagement (EC50) | 200 nM | Cellular Thermal Shift Assay (CETSA) |
| Selectivity (vs. Kinome Panel) | >100-fold selective for Target X | Kinase Binding Assay |
| In-cell Photo-crosslinking Efficiency | ~5% | In-gel Fluorescence |
Experimental Protocols
The following protocols outline the key steps for using this compound as a chemical probe for target identification, from probe synthesis to protein identification by mass spectrometry.
Protocol 1: Synthesis of an Affinity-tagged this compound Probe
To utilize this compound for affinity-based target identification, it must be modified to include a linker and a reporter tag (e.g., biotin for pulldown experiments or a fluorophore for imaging). This protocol describes a general strategy for creating a biotinylated probe.
Materials:
-
This compound
-
Linker with a reactive group (e.g., N-Boc-amino-PEG-acid)
-
Biotin-NHS ester
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Methodology:
-
Linker Attachment: React this compound with an appropriate bifunctional linker. The point of attachment should be chosen carefully to minimize disruption of the compound's interaction with its target. For many quinazoline derivatives, modification at positions 2, 6, or 7 can be tolerated.[4]
-
Boc Deprotection: If a Boc-protected linker was used, remove the Boc group using TFA in DCM.
-
Biotinylation: React the deprotected amine with a Biotin-NHS ester to attach the biotin tag.
-
Purification: Purify the final biotinylated probe using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the probe using LC-MS and NMR.
Protocol 2: Affinity Pulldown of Target Proteins from Cell Lysate
This protocol describes the use of the biotinylated this compound probe to isolate its binding partners from a complex protein mixture.[5]
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Unmodified this compound (for competition control)
Methodology:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe at a predetermined concentration (typically 1-10 µM) for 1-2 hours at 4°C.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with an excess (e.g., 50-fold) of the unmodified this compound for 30 minutes before adding the biotinylated probe. This will help to distinguish specific binders from non-specific ones.
-
Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Protocol 3: Protein Identification by Mass Spectrometry
Following the affinity pulldown, the enriched proteins are identified using mass spectrometry.
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE gel and staining reagents (e.g., Coomassie blue or silver stain)
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Methodology:
-
Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.
-
In-gel Digestion: Excise the protein bands of interest (or the entire lane) and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Hit Prioritization: Compare the protein lists from the probe-treated sample and the competition control. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
Visualizations
Signaling Pathway
Quinazoline derivatives are known to inhibit various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key node in cellular signaling pathways regulating cell proliferation.[7]
Caption: Inhibition of the EGFR signaling pathway by the this compound probe.
Experimental Workflow
The overall workflow for target identification using an affinity-based chemical probe is a multi-step process.
Caption: Workflow for affinity-based target identification.
Logical Relationship
Distinguishing between specific and non-specific binding is crucial for successful target identification.
Caption: Logic of competition experiment to identify specific targets.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 5-Fluoroquinazolin-4-amine synthesis reactions
Welcome to the technical support center for the synthesis of 5-Fluoroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the cyclization of 2-amino-6-fluorobenzonitrile. This starting material is ideal as the ortho-position of the amine and nitrile groups facilitates the formation of the quinazoline ring system.[1][2] This reaction is typically carried out using a one-carbon synthon like formamide, triethyl orthoformate, or formic acid.
Q2: I am experiencing a low yield of this compound. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the 2-amino-6-fluorobenzonitrile can lead to side reactions and inhibit the desired cyclization.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and reagent (formamide, triethyl orthoformate, etc.) are critical and need to be optimized for this specific substrate.
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.
-
Side Product Formation: Competing side reactions can consume the starting material or the product.
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
Q3: What are some common side products I should be aware of?
A3: While specific side products for this exact reaction are not extensively documented in readily available literature, general side reactions in quinazoline synthesis from 2-aminobenzonitriles can include:
-
Formation of N-formyl-2-amino-6-fluorobenzonitrile: If the cyclization is incomplete, the intermediate formed from the reaction with the one-carbon source may be isolated.
-
Hydrolysis of the Nitrile: If water is present, the nitrile group of the starting material can be hydrolyzed to an amide or a carboxylic acid.
-
Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound and related compounds are:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system is found.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from side products and unreacted starting materials.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to move it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Quality of Starting Material (2-amino-6-fluorobenzonitrile) | Verify the purity of the starting material using techniques like NMR or melting point analysis. Purify if necessary. | Impurities can interfere with the reaction, leading to side products and lower yields. |
| Suboptimal Reaction Temperature | Perform small-scale reactions at a range of temperatures (e.g., 100°C, 120°C, 150°C) to find the optimal condition. | The cyclization reaction often requires elevated temperatures to proceed efficiently. |
| Incorrect Reagent or Solvent | If using formamide, ensure it is of high purity. Consider screening other one-carbon sources like triethyl orthoformate with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or formic acid. The choice of solvent can also be critical; consider high-boiling point solvents like DMF or DMSO if solubility is an issue. | The reactivity of the one-carbon source and the solubility of the starting material are key to a successful reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | The reaction may require several hours to go to completion. |
Issue 2: Difficulty in Product Purification
| Problem | Possible Cause | Solution |
| Streaking on TLC Plate | The product is a basic amine, which can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system to improve the chromatography. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system for column chromatography or switch to a different purification technique like recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes). |
| Product is Insoluble | The product has precipitated out of the reaction mixture. | At the end of the reaction, cool the mixture and collect the precipitate by filtration. Wash the solid with a suitable solvent to remove soluble impurities. |
| Formation of a Tar-like Substance | Polymerization or degradation has occurred due to excessively high temperatures or prolonged reaction times. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Cyclization using Formamide
This is a common and straightforward method for the synthesis of 4-aminoquinazolines.
-
Materials:
-
2-amino-6-fluorobenzonitrile
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-6-fluorobenzonitrile (1.0 eq) and an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture with stirring to a high temperature (typically in the range of 150-180°C).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Cyclization using Triethyl Orthoformate and a Nitrogen Source
This method provides an alternative to using formamide.
-
Materials:
-
2-amino-6-fluorobenzonitrile
-
Triethyl orthoformate
-
Ammonium acetate or another ammonia source
-
Ethanol or another suitable solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in ethanol.
-
Add triethyl orthoformate (1.1-1.5 eq) and ammonium acetate (2-3 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Data Presentation
The following table presents hypothetical data for the optimization of the synthesis of this compound based on general principles of quinazoline synthesis. Note: This data is illustrative and should be confirmed by experimental results.
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formamide | None | 150 | 6 | 45 |
| 2 | Formamide | None | 180 | 6 | 65 |
| 3 | Formamide | DMF | 150 | 8 | 55 |
| 4 | Triethyl Orthoformate / NH₄OAc | Ethanol | Reflux | 12 | 50 |
| 5 | Formic Acid | None | 160 | 10 | 60 |
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Common Side Reactions in Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in your reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinazoline derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during quinazoline synthesis, such as low yields and the presence of impurities.
Problem 1: Low Yield of the Desired Quinazoline Product and Presence of Quinazolinone Impurities in Niementowski Synthesis
The formation of quinazolin-4(3H)-ones is a prevalent side reaction in several quinazoline syntheses, most notably the Niementowski reaction. This occurs when the cyclization proceeds through the carbonyl group of the amide.
Troubleshooting Flowchart for Quinazolinone Impurities
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Quinazoline Rings
Welcome to the technical support center for the fluorination of quinazoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis, purification, and analysis of fluorinated quinazolines.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield or no desired product in my quinazoline fluorination reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in quinazoline fluorination reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low quinazoline fluorination yield.
Potential Causes and Solutions:
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Poor Quality of Starting Materials: Impurities in the quinazoline substrate can lead to side reactions and reduced product formation. Verify the purity of your starting materials by NMR, GC-MS, or melting point.
-
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For instance, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to moisture. Use freshly opened or properly stored reagents.
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Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Some reactions require heating to overcome the activation energy barrier, while excessive heat can lead to decomposition. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) in small-scale reactions to find the optimal condition.
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Incorrect Solvent: The polarity and boiling point of the solvent can significantly affect the reaction outcome. Polar aprotic solvents like DMF and DMSO are often effective, but screening a variety of anhydrous solvents with different polarities (e.g., toluene, acetonitrile) is recommended.
-
Inactive Catalyst (for catalyzed reactions): In catalyzed reactions, the choice of catalyst, catalyst loading, and the presence of inhibitors can significantly impact the yield. Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading by performing the reaction with varying amounts (e.g., 1 mol%, 5 mol%, 10 mol%).
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Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification. Optimize the pH of the aqueous layer during workup to ensure the product is in a neutral, less water-soluble form. If using column chromatography, the product may adsorb irreversibly to silica gel; consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the fluorination?
Answer: The formation of regioisomers is a common challenge, particularly when the quinazoline ring has multiple potential sites for fluorination.
Decision Tree for Optimizing Regioselectivity:
Caption: Decision tree for optimizing regioselectivity in quinazoline fluorination.
Strategies for Controlling Regioselectivity:
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Nucleophilic Aromatic Substitution (SNAr) on Haloquinazolines: For substrates like 2,4-dichloroquinazoline, the regioselectivity of nucleophilic substitution is highly dependent on reaction conditions. DFT calculations have shown that the carbon at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][2]
-
Mild Conditions: Reaction with a nucleophilic fluoride source (e.g., KF, CsF) under mild conditions (e.g., lower temperatures) typically results in selective substitution at the C4 position.[3]
-
Harsh Conditions: Harsher conditions (e.g., higher temperatures, prolonged reaction times) may be required to substitute the less reactive C2 position.
-
-
Directing Groups for C-H Fluorination: For the direct fluorination of unactivated C-H bonds, the use of a directing group can provide excellent regiocontrol. Palladium-catalyzed methods often employ a directing group to guide the fluorination to a specific position.
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Choice of Fluorinating Agent: Different electrophilic fluorinating agents can exhibit varying degrees of regioselectivity depending on the substrate and reaction conditions. It is advisable to screen different reagents (e.g., Selectfluor, NFSI) to determine the optimal choice for your desired regioisomer.
Issue 3: Formation of Side Products/Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a frequent challenge in quinazoline fluorination.
Common Side Reactions and Mitigation Strategies:
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Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Ensure anhydrous conditions and consider buffering the reaction mixture if necessary.
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Over-fluorination: If multiple sites on the quinazoline ring are susceptible to fluorination, over-fluorination can occur. Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired product is formed.
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Decomposition of Starting Material or Product: Some quinazoline derivatives and fluorinating agents can be unstable at high temperatures. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
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By-products from the Fluorinating Agent: Some fluorinating agents can generate stoichiometric by-products that can be difficult to separate from the desired product. Consult the literature for the specific fluorinating agent you are using to understand its potential by-products and choose an appropriate purification strategy.
Data Presentation
The following tables summarize quantitative data from various studies on the fluorination of quinazoline rings, providing a comparison of different reaction conditions and their impact on product yield.
Table 1: Optimization of Trifluoromethylation of 3-(pent-4-en-1-yl)quinazolin-4(3H)-one [4]
| Entry | Photocatalyst (mol%) | Solvent | Additive (1.0 equiv.) | Light Source | Yield (%) |
| 1 | fac-Ir(ppy)₃ (1) | CH₃CN | - | 5W Blue LED | 5 |
| 2 | fac-Ir(ppy)₃ (1) | DCM | - | 5W Blue LED | <5 |
| 3 | fac-Ir(ppy)₃ (1) | Toluene | - | 5W Blue LED | <5 |
| 4 | fac-Ir(ppy)₃ (1) | THF | - | 5W Blue LED | <5 |
| 5 | fac-Ir(ppy)₃ (1) | DMSO | - | 5W Blue LED | 15 |
| 6 | fac-Ir(ppy)₃ (1) | DMF | - | 5W Blue LED | 20 |
| 7 | fac-Ir(ppy)₃ (1) | NMP | - | 5W Blue LED | 30 |
| 8 | fac-Ir(ppy)₃ (1) | NMP | - | 24W Blue LED | 25 |
| 9 | fac-Ir(ppy)₃ (1) | NMP | LiCl | 5W Blue LED | 83 |
| 10 | fac-Ir(ppy)₃ (1) | NMP | LiBr | 5W Blue LED | 75 |
| 11 | fac-Ir(ppy)₃ (1) | NMP | LiI | 5W Blue LED | 60 |
| 12 | fac-Ir(ppy)₃ (0.5) | NMP | LiCl | 5W Blue LED | 70 |
| 13 | No Catalyst | NMP | LiCl | 5W Blue LED | 0 |
| 14 | fac-Ir(ppy)₃ (1) | NMP | LiCl | No Light | 0 |
Table 2: Comparison of Fluorinating Agents for the Fluorination of an Oxindole Substrate [5]
| Entry | Fluorinating Agent | Yield (%) | Enantiomeric Excess (%) |
| 1 | NFSI | 75 | 87 |
| 2 | Selectfluor | >95 | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fluorination of quinazoline rings.
Protocol 1: Visible-Light-Promoted Trifluoromethylation of a Quinazolinone Derivative[4]
This protocol describes the trifluoromethylation of 3-(pent-4-en-1-yl)quinazolin-4(3H)-one using a photocatalytic method.
Materials:
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3-(pent-4-en-1-yl)quinazolin-4(3H)-one (1.0 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
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LiCl (1.0 equiv)
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N-Methyl-2-pyrrolidone (NMP)
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Trifluoromethyl bromide (CF₃Br)
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5W Blue LED light source
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Schlenk flask
Procedure:
-
To a 50 mL Schlenk flask, add 3-(pent-4-en-1-yl)quinazolin-4(3H)-one (0.3 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.003 mmol, 1 mol%), and LiCl (0.3 mmol, 1.0 equiv).
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Add NMP (3 mL) to the flask.
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Evacuate and backfill the flask with trifluoromethyl bromide (1.0 atm) three times.
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Irradiate the reaction mixture with a 5W blue LED light source at room temperature for 16 hours.
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Upon completion, monitor the reaction by TLC.
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Purify the reaction mixture by column chromatography on silica gel to obtain the desired trifluoromethylated product.
Protocol 2: Nucleophilic Fluorination of 4-Chloroquinazoline (General Procedure)
This protocol outlines a general procedure for the nucleophilic substitution of a chlorine atom on the quinazoline ring with fluoride.
Materials:
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4-Chloroquinazoline (1.0 equiv)
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Potassium fluoride (KF) or Cesium fluoride (CsF) (2.0-3.0 equiv)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)
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Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To an oven-dried flask under an inert atmosphere, add the 4-chloroquinazoline (1.0 equiv) and the anhydrous solvent.
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Add the fluoride source (KF or CsF, 2.0-3.0 equiv). If using KF, it is often beneficial to spray-dry or finely mill the salt to increase its surface area and reactivity.
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If desired, add a phase-transfer catalyst (0.1 equiv).
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Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Palladium-Catalyzed C-H Fluorination Cycle
The following diagram illustrates a proposed catalytic cycle for the palladium-catalyzed fluorination of an aromatic C-H bond.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.
This technical support guide provides a starting point for troubleshooting and optimizing the fluorination of quinazoline rings. For more specific issues, consulting the primary literature is always recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles [mdpi.com]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of 5-Fluoroquinazolin-4-amine in Biological Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 5-Fluoroquinazolin-4-amine in common biological buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: The limited aqueous solubility of many quinazoline derivatives, including this compound, is often attributed to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. This structure, combined with other lipophilic components, can lead to high crystal lattice energy and low polarity, making it challenging for water molecules to effectively solvate the compound.[1]
Q2: What is the recommended first step when this compound fails to dissolve in an aqueous biological buffer for an in vitro assay?
A2: The standard initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to aid dissolution.[1]
Q3: How can pH adjustments of the biological buffer affect the solubility of this compound?
A3: The solubility of ionizable compounds is often pH-dependent. For quinazoline derivatives, which can have basic nitrogen atoms, altering the pH of the buffer can significantly impact solubility.[1] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to a charged species that is generally more soluble in aqueous media. It is crucial to ensure that any pH modification does not compromise the stability of the compound or the integrity of the biological experiment.[1]
Q4: Are there formulation strategies that can improve the bioavailability of quinazoline derivatives for in vivo studies?
A4: Yes, for in vivo applications where oral bioavailability is a concern, several formulation strategies can be employed. These are particularly relevant for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low solubility.[2] Strategies include:
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2]
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Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution.[2]
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can also enhance solubility and absorption.[2]
Troubleshooting Guide
Q5: My this compound, dissolved in DMSO as a stock solution, precipitates when I dilute it into my aqueous biological buffer. What should I do?
A5: This phenomenon, often termed "precipitation upon dilution," is a common challenge. Here are several strategies to address it:[1]
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Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay.[1]
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Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can help maintain solubility.[1]
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Use Surfactants: Incorporating low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 80 (Tween® 80) can aid in forming micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
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Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, thereby increasing its aqueous solubility. Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]
Q6: I am still observing precipitation even after trying the methods above. What other factors should I consider?
A6: If precipitation persists, consider the following:
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Buffer Composition: The ionic strength and specific components of your buffer can influence solubility. You may need to empirically test different buffer systems.
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Temperature: The solubility of some compounds is temperature-dependent. Ensure your experimental temperature is controlled and consider if performing the experiment at a slightly higher or lower temperature is feasible and will not affect the outcome.
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Kinetic vs. Thermodynamic Solubility: You may be observing a supersaturated solution that is kinetically stable for a short period but precipitates over time. Assess the timing of your measurements post-dilution.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Buffer Systems
| Buffer System (pH) | Co-solvent/Excipient | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) (pH 7.4) | None | 25 | < 1 |
| PBS (pH 7.4) | 1% DMSO | 25 | 5 |
| PBS (pH 7.4) | 5% DMSO | 25 | 25 |
| PBS (pH 7.4) | 1% Ethanol | 25 | 3 |
| Acetate Buffer (pH 5.0) | 1% DMSO | 25 | 15 |
| PBS (pH 7.4) | 10 mM HP-β-CD | 25 | 50 |
Note: The data in this table are for illustrative purposes to demonstrate potential solubility trends and are not based on experimentally verified values for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
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Procedure:
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Accurately weigh the required amount of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
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Gentle warming (up to 40°C) can be applied if necessary, followed by vortexing.
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Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in a Biological Buffer with a Co-solvent
-
Materials: 10 mM this compound in DMSO stock solution, desired biological buffer (e.g., PBS, cell culture medium), sterile tubes.
-
Procedure:
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Determine the final desired concentration of this compound and the final percentage of DMSO in the working solution (typically kept below 1%).
-
Add the required volume of the biological buffer to a sterile tube.
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While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.
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Continue to vortex for another 30 seconds to ensure homogeneity.
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Use the freshly prepared working solution in your experiment promptly.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Key strategies to enhance the bioavailability of poorly soluble drugs.
References
overcoming challenges in the purification of 5-Fluoroquinazolin-4-amine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Fluoroquinazolin-4-amine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound analogs?
A1: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives, and byproducts from the cyclization reaction.[1] The introduction of the fluorine atom can also sometimes lead to side reactions or incomplete reactions, resulting in a variety of structurally related impurities.
Q2: How does the fluorine atom at the 5-position influence the purification strategy?
A2: The highly electronegative fluorine atom can significantly alter the polarity and pKa of the this compound analog compared to its non-fluorinated counterpart. This change in polarity may require adjustments to the solvent systems used in chromatography and recrystallization. Additionally, the fluorine atom can introduce steric effects that may influence interactions with stationary phases during chromatography.
Q3: What is the recommended initial purification technique for crude this compound analogs?
A3: For initial purification, recrystallization is often a good first choice due to its cost-effectiveness and simplicity, especially for removing baseline impurities.[1] However, the choice of an appropriate solvent system is crucial and may require some screening.
Q4: When is column chromatography the preferred method?
A4: Column chromatography is highly effective for separating compounds with different polarities and is recommended when recrystallization fails to remove impurities sufficiently.[1] It is particularly useful for separating the desired product from starting materials and byproducts with significantly different polarities.
Q5: For achieving the highest purity, which technique should be employed?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving very high purity (>99%) of this compound analogs.[1] It is especially useful for separating closely related analogs or removing trace impurities that are difficult to eliminate by other methods.
Troubleshooting Guides
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is too high. | Try a lower-boiling point solvent. |
| The solution is being cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The presence of impurities is inhibiting crystallization. | Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization. |
Issue: Poor recovery of the purified compound.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider using a different solvent or a two-solvent system. |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and flask for hot filtration and keep the solution hot. |
Column Chromatography
Issue: The compound is stuck on the column or shows significant tailing.
| Possible Cause | Troubleshooting Step |
| Strong interaction between the basic amine group and the acidic silica gel. | Add a basic modifier, such as 0.1-1% triethylamine (TEA), to the eluent to compete for active sites on the silica. |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| The compound is degrading on the silica. | Minimize the time on the column by using a shorter column or a faster flow rate. |
Issue: Poor separation of the desired compound from an impurity.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your compound and the impurity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Improperly packed column. | Ensure the column is packed uniformly to avoid channeling. |
Preparative HPLC
Issue: Poor peak shape (fronting or tailing).
| Possible Cause | Troubleshooting Step |
| Interaction of the basic amine with the stationary phase. | Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| The sample is not fully dissolved in the mobile phase. | Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase conditions. |
Data Presentation
The following table provides a hypothetical comparison of purification methods for a 1-gram batch of crude this compound analog with an initial purity of 80%. The data is illustrative and will vary depending on the specific analog and impurities.
| Purification Method | Purity Achieved (%) | Yield (%) | Solvent Consumption (mL/g crude) | Throughput |
| Recrystallization | 85-95 | 70-85 | 20-50 | High |
| Column Chromatography (Silica Gel) | >98 | 60-80 | 150-300 | Medium |
| Column Chromatography (Amine-Functionalized Silica) | >99 | 70-85 | 150-250 | Medium |
| Preparative HPLC | >99.5 | 50-70 | 200-500 | Low |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound analog until it is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[2]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select a suitable stationary phase (silica gel is common) and a mobile phase that gives a good separation of the target compound from impurities (an Rf value of ~0.3 is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.[2]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be used for better separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Preparative HPLC
-
Method Development: First, develop an analytical HPLC method to achieve a good separation between the target compound and its impurities. This method will then be scaled up for preparative HPLC.[2]
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Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.[2]
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Purification: Inject the sample onto the preparative HPLC system. The separation is monitored by a UV detector.[2]
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Fraction Collection: Collect the fractions corresponding to the peak of the target compound.[2]
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation or lyophilization, to yield the highly purified product.
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Troubleshooting logic for column chromatography of basic amines.
References
Technical Support Center: Enhancing Metabolic Stability of 5-Fluoroquinazolin-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of 5-Fluoroquinazolin-4-amine and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] In drug discovery, it is a critical parameter because a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect, leading to poor bioavailability and a short duration of action.[2][3] Conversely, a compound that is metabolized too slowly could accumulate and cause toxicity.[2] Assessing metabolic stability early helps in selecting drug candidates with favorable pharmacokinetic properties, such as an appropriate half-life and predictable in vivo exposure.[2]
Q2: What are the primary metabolic pathways for quinazoline-based compounds?
A2: Quinazoline derivatives, like many nitrogen-containing heterocyclic compounds, are primarily metabolized by Phase I and Phase II enzymes.
-
Phase I Metabolism: This usually involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4] Common reactions include hydroxylation of the aromatic rings, N-dealkylation, and oxidation of substituent groups. The benzene portion of the quinazoline ring is generally more susceptible to electrophilic substitution and subsequent oxidation than the pyrimidine ring.[5]
-
Phase II Metabolism: This involves conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) attach polar molecules (e.g., glucuronic acid, sulfate) to the compound or its Phase I metabolites, facilitating their excretion.[1] These enzymes are present in both liver microsomes and the cytosolic S9 fraction.[1][4]
Q3: Which in vitro assays are most suitable for assessing the metabolic stability of my compound?
A3: Several in vitro test systems are available to predict the metabolic stability of a compound. The choice depends on the specific information required:
-
Liver Microsomes: This is a cost-effective and widely used initial screen. Liver microsomes contain a high concentration of Phase I enzymes (like CYPs) and some Phase II enzymes (like UGTs).[4] They are ideal for identifying liabilities related to oxidative metabolism.[3][4]
-
Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, closely mimicking the in vivo environment of the liver.[3][4]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1] It is useful for investigating both Phase I and Phase II metabolic pathways.[1]
-
Recombinant Enzymes: Using specific recombinant CYP enzymes can help identify which particular isozyme (e.g., CYP3A4, CYP2D6) is responsible for the metabolism of your compound.[2]
Troubleshooting Guide
Q1: My this compound analog shows high clearance in Human Liver Microsomes (HLM). What are my next steps?
A1: High clearance in HLM suggests rapid oxidative metabolism, likely mediated by CYP enzymes. The recommended workflow is as follows:
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structure of the major metabolites. This will pinpoint the exact site on the molecule that is being modified (the "metabolic soft spot").
-
Enzyme Phenotyping: Perform incubations with specific recombinant CYP enzymes or chemical inhibitors to determine which CYP isozyme(s) are responsible for the clearance.
-
Strategic Chemical Modification: Once the metabolic hotspot is known, synthesize new analogs with modifications at or near that position to block or slow down the rate of metabolism. (See Strategies Section below).
Q2: Metabolite identification analysis suggests oxidation on the quinazoline ring system. How can I block this?
A2: If the quinazoline core itself is the site of metabolism (e.g., hydroxylation), several strategies can be employed:
-
Introduce Electron-Withdrawing Groups: Placing a strongly electron-withdrawing group (e.g., -CF₃, -CN) on the benzene ring portion can deactivate it towards oxidative metabolism.
-
Steric Hindrance: Introduce a bulky substituent near the metabolic hotspot to physically block the enzyme's access to that site.
-
Bioisosteric Replacement: Consider replacing the quinazoline scaffold with a related heterocyclic system that may have improved metabolic stability while retaining biological activity.[6] For example, scaffolds like pyrazolo[3,4-d]pyrimidine have been used as bioisosteres for the quinazoline moiety in kinase inhibitors.[7]
Q3: My compound is stable in microsomes but unstable in hepatocytes. What could be the reason?
A3: This discrepancy often points towards metabolic pathways that are not fully active in microsomes. Potential reasons include:
-
Cytosolic Enzyme Metabolism: The compound may be metabolized by cytosolic enzymes (e.g., aldehyde oxidase (AO), sulfotransferases (SULTs)) which are present in hepatocytes and the S9 fraction but absent in microsomes.[1]
-
Phase II Conjugation: The compound might be rapidly undergoing Phase II conjugation (e.g., glucuronidation) that is more efficient in intact hepatocytes due to the natural concentrations of cofactors.[4]
-
Transporter-Mediated Uptake: Active uptake into hepatocytes by transporters could lead to higher intracellular concentrations, accelerating metabolism, a phenomenon not observed in subcellular fractions.
To investigate, you should test the compound's stability in the S9 fraction and liver cytosol to assess the contribution of cytosolic enzymes.[1]
Strategies to Enhance Metabolic Stability
Once a metabolic liability is identified, the following chemical modification strategies can be applied.
Strategy 1: Blocking Metabolic Hotspots (Steric and Electronic Effects)
This is the most common approach. By identifying the exact site of metabolism, targeted modifications can be made.
-
Fluorination: Introduction of a fluorine atom at or adjacent to a metabolic hotspot can block oxidation at that site. The high electronegativity of fluorine can also shield adjacent positions from metabolism.
-
Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage. The C-D bond is stronger than the C-H bond, and breaking it is the rate-limiting step in many CYP-mediated oxidations. This can lead to a significant reduction in metabolic clearance.
-
Alkylation/Bulky Groups: Introducing a methyl or other bulky group can create steric hindrance that prevents the drug-metabolizing enzyme from accessing the labile site.
Strategy 2: Bioisosteric Replacement
Bioisosteric replacement involves substituting a chemical group or moiety with another that has similar physical and chemical properties, with the goal of improving physicochemical or pharmacokinetic properties without losing biological activity.[6]
-
Replacing Labile Groups: A metabolically labile group (e.g., an unsubstituted phenyl ring) can be replaced with a more stable bioisostere (e.g., a pyridine ring, thiophene, or a bicyclic ring).[8]
-
Scaffold Hopping: In some cases, the entire quinazoline core can be replaced with a different heterocyclic scaffold that maintains the key pharmacophoric elements but possesses greater metabolic stability.[9]
Data Presentation
The following tables present hypothetical data to illustrate the impact of different stabilization strategies on a lead compound, Cmpd-1 (this compound) .
Table 1: Comparison of Metabolic Stability of Hypothetical Analogs in Human Liver Microsomes (HLM)
| Compound ID | Modification from Cmpd-1 | HLM T½ (min) | HLM Intrinsic Clearance (CLint, µL/min/mg) |
| Cmpd-1 | Parent Compound | 8 | 86.6 |
| Cmpd-2 | C-8 Deuteration | 25 | 27.7 |
| Cmpd-3 | C-6 Methyl group added | 40 | 17.3 |
| Cmpd-4 | C-7 Trifluoromethyl group added | > 120 | < 5.8 |
| Cmpd-5 | Phenyl ring replaced with Pyridine | 65 | 10.7 |
This table illustrates how specific chemical modifications can significantly increase the metabolic half-life (T½) and decrease the intrinsic clearance (CLint) in HLM.
Table 2: In Vitro Intrinsic Clearance (CLint) for Optimized Analog Cmpd-4 Across Species
| Species | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Human | < 5.8 | 3.1 |
| Rat | 12.5 | 8.9 |
| Mouse | 22.1 | 15.4 |
| Dog | 7.3 | 4.5 |
| Monkey | 9.8 | 6.2 |
This table shows a cross-species comparison for an optimized compound, which is essential for extrapolating pharmacokinetic data from preclinical species to humans.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Pool liver microsomes (e.g., human, rat) are thawed on ice. Prepare a NADPH-regenerating system solution.
-
Incubation Mixture: In a 96-well plate, add buffer (e.g., 0.1 M potassium phosphate, pH 7.4), the test compound (final concentration e.g., 1 µM), and liver microsomes (final concentration e.g., 0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
Data Calculation: Determine the half-life (T½) by plotting the natural logarithm of the percent remaining parent compound versus time. Calculate the intrinsic clearance (CLint) from the elimination rate constant.
Protocol 2: In Vitro Metabolic Stability Assessment using Cryopreserved Hepatocytes
-
Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion.
-
Incubation Mixture: Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10⁶ viable cells/mL). Add the test compound to the cell suspension (final concentration e.g., 1 µM).
-
Incubation: Incubate the mixture in a shaking water bath or incubator at 37°C, under a humidified atmosphere of 5% CO₂ / 95% air.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 5-7 from the microsomal stability protocol.
Mandatory Visualizations
Caption: Potential sites of metabolic attack on the this compound scaffold.
Caption: Experimental workflow for identifying and addressing metabolic instability.
Caption: Logical relationship between different strategies for improving metabolic stability.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for detecting impurities in 5-Fluoroquinazolin-4-amine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for detecting impurities in 5-Fluoroquinazolin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound samples by High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing) for the Main Analyte Peak
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] Here’s a step-by-step troubleshooting guide:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid.[1] 2. Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of free silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%). | At a lower pH, the acidic silanol groups are protonated and less likely to interact with the basic amine group of your analyte.[1] End-capping blocks the silanol groups, and a competing base will preferentially interact with any remaining silanol groups. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.[2] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Inappropriate Sample Solvent | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. | If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). 2. Replace the Guard Column: If using a guard column, replace it as it may be contaminated. 3. Replace the Column: If the problem persists, the analytical column may be degraded and require replacement.[4] | Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak distortion.[2] |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. The source of this issue can often be traced back to the HPLC system or the mobile phase preparation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Mobile Phase Composition | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared fresh daily and is homogenous.[4] 2. Degas Mobile Phase: Adequately degas the mobile phase to prevent bubble formation.[4] 3. Check for Solvent Evaporation: Keep solvent reservoirs covered to minimize evaporation, which can alter the mobile phase composition. | Even small changes in the mobile phase composition can lead to shifts in retention time. |
| HPLC System Leaks | 1. Inspect Fittings: Check all fittings for any signs of leaks, especially between the pump and the injector, and the column and the detector.[4] 2. Check Pump Seals: Worn pump seals can cause leaks and pressure fluctuations. | Leaks in the system can lead to a drop in pressure and an inconsistent flow rate, directly impacting retention times. |
| Column Temperature | 1. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column oven.[4] | Fluctuations in ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts. |
| Insufficient Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method. | The stationary phase needs to be fully conditioned to the mobile phase to ensure reproducible interactions with the analyte. |
Logical Diagram for Diagnosing Retention Time Variability:
Caption: Decision tree for troubleshooting inconsistent retention times.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in a this compound sample?
A1: Impurities can originate from the synthesis process or from degradation of the final product. For this compound, potential impurities include:
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Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Isomers or related compounds formed during the synthesis.
-
Degradation Products: These can be formed through hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to identify these potential degradants.[5][6]
Q2: How can I identify an unknown impurity peak in my chromatogram?
A2: A combination of chromatographic and spectroscopic techniques is typically used for impurity identification:
-
HPLC with Diode Array Detection (DAD): A DAD can provide the UV spectrum of the impurity peak, which can be compared to the parent compound to see if the chromophore is related.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of the impurity.[7]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the prediction of the elemental composition of the impurity.
Q3: What is a "stability-indicating method" and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial in drug development to ensure that the analytical method can detect any changes in the quality of the drug substance or product over time due to storage or exposure to various environmental conditions. Forced degradation studies are a key component in developing and validating a stability-indicating method.[5][8][9]
Experimental Protocols
Protocol 1: Representative RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength determined by DAD) |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. |
Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC impurity analysis.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid sample in an oven at 80 °C for 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration. |
Note: The duration and intensity of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.[8]
Quantitative Data Summary
The following tables provide representative data that could be obtained from the analysis of a this compound sample containing potential impurities using the HPLC and LC-MS methods described above.
Table 1: Representative HPLC Data for Impurity Profiling
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.2 | 0.08 | Starting Material |
| 2 | 8.5 | 0.12 | Process-Related Impurity A |
| 3 | 12.1 | 99.65 | This compound |
| 4 | 15.8 | 0.15 | Degradation Product B (Oxidative) |
Table 2: Representative LC-MS Data for Impurity Identification
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Potential Identity |
| 8.5 | 180.06 | C₉H₇FN₂O | Process-Related Impurity A |
| 12.1 | 164.06 | C₈H₆FN₃ | This compound |
| 15.8 | 180.06 | C₈H₆FN₃O | Degradation Product B (Oxidative) |
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. jpsbr.org [jpsbr.org]
- 9. pharmadekho.com [pharmadekho.com]
Technical Support Center: Improving the Selectivity of 5-Fluoroquinazolin-4-amine-based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of 5-Fluoroquinazolin-4-amine-based kinase inhibitors. Our goal is to facilitate the design of more selective and potent therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for this compound-based inhibitors?
A1: The 4-aminoquinazoline core is a well-established pharmacophore that targets the ATP-binding site of various kinases.[1] Consequently, inhibitors with this scaffold can exhibit activity against a range of kinases beyond the intended target. Common off-target families include other receptor tyrosine kinases (RTKs) such as VEGFR and other members of the EGFR family, as well as serine/threonine kinases.[2][3] The specific off-target profile is highly dependent on the substitutions at other positions of the quinazoline ring.
Q2: How does the 5-fluoro substitution impact the selectivity of quinazolin-4-amine inhibitors?
A2: A fluorine substitution at the C5 position of the quinazoline ring can significantly influence the inhibitor's selectivity profile. This is often due to steric and electronic effects within the ATP-binding pocket of the target kinase. The fluorine atom can modulate the conformation of the inhibitor, potentially enhancing interactions with the target kinase while creating unfavorable interactions with off-target kinases. For instance, it may lead to improved selectivity against closely related kinases by exploiting subtle differences in their active site architecture.
Q3: What are the key strategies to improve the selectivity of my this compound-based inhibitor?
A3: Improving selectivity is a critical aspect of kinase inhibitor development. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the quinazoline core to understand their impact on potency and selectivity.
-
Structure-Based Drug Design: Utilize X-ray crystallography or computational modeling of the inhibitor bound to the target and off-target kinases to guide rational design of more selective compounds.
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Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket varies among kinases. Designing inhibitors that interact favorably with the gatekeeper of the target kinase but clash with that of off-target kinases can significantly enhance selectivity.
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Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can lead to greater selectivity.
Q4: My inhibitor shows good potency in biochemical assays but poor activity in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cellular activity are common and can arise from several factors:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.
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Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.
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High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to reduced efficacy compared to biochemical assays where ATP concentrations can be controlled.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High off-target activity against closely related kinases. | The inhibitor binds to conserved regions of the ATP-binding pocket. | 1. Perform Kinome-wide Profiling: Screen the inhibitor against a broad panel of kinases to identify all off-targets. 2. Structural Analysis: Obtain crystal structures of your inhibitor bound to both the target and a key off-target kinase. Analyze differences in the binding pockets. 3. Rational Design: Introduce modifications to the inhibitor that exploit non-conserved residues between the target and off-target kinases. |
| Inhibitor shows unexpected toxicity in cellular assays. | The toxicity may be due to inhibition of an unforeseen off-target kinase crucial for cell survival. | 1. Identify Critical Off-Targets: Correlate the off-target kinase inhibition profile with known cellular functions of those kinases. 2. Counter-Screening: Perform cellular assays using cell lines where the suspected off-target kinase is known to be essential. 3. SAR Optimization: Modify the inhibitor to reduce its potency against the toxicity-mediating off-target. |
| Development of drug resistance in cell culture models. | Mutations in the target kinase's active site (e.g., the gatekeeper residue) can prevent inhibitor binding. | 1. Sequence the Target Kinase: Analyze the DNA of resistant cells to identify mutations in the target kinase. 2. Design Next-Generation Inhibitors: Develop new inhibitors that can effectively bind to the mutated kinase. For example, covalent inhibitors that form a bond with a nearby cysteine residue can overcome some resistance mutations. |
| Poor solubility of the this compound derivative. | The planar aromatic nature of the quinazoline core can lead to poor aqueous solubility. | 1. Introduce Solubilizing Groups: Add polar functional groups (e.g., morpholine, piperazine) to the inhibitor structure. 2. Formulation Strategies: Explore different salt forms or the use of co-solvents and excipients to improve solubility. 3. Prodrug Approach: Design a more soluble prodrug that is converted to the active inhibitor within the cell. |
Quantitative Data Presentation
The following tables provide representative data on the selectivity of quinazoline-based kinase inhibitors. Note that the specific selectivity profile of a this compound derivative will depend on its unique substitution pattern. The data below is illustrative of the kind of selectivity profiles observed for this class of compounds.
Table 1: Kinase Selectivity Profile of a Representative Quinazoline-Based Inhibitor
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., EGFR) | 5 |
| Off-Target 1 (e.g., VEGFR2) | 150 |
| Off-Target 2 (e.g., HER2) | 85 |
| Off-Target 3 (e.g., SRC) | >1000 |
| Off-Target 4 (e.g., CDK2) | >5000 |
This table illustrates a hypothetical selectivity profile. Actual values will vary for specific compounds.
Table 2: Comparison of IC50 Values for Different Quinazoline Derivatives Against a Target Kinase
| Compound ID | R1-Substitution | R2-Substitution | Target Kinase IC50 (nM) |
| Compound A | -H | -OCH3 | 50 |
| Compound B | -F | -OCH3 | 15 |
| Compound C | -F | -Cl | 8 |
| Compound D | -F | -NH2 | 25 |
This table demonstrates how different substitutions on the quinazoline scaffold can impact inhibitory potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of a this compound derivative against a broad panel of kinases.
Materials:
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Purified recombinant kinases (e.g., a commercial kinase panel).
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Specific peptide or protein substrates for each kinase.
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Test inhibitor stock solution (10 mM in DMSO).
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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[γ-33P]ATP.
-
10% Phosphoric acid.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add 20 µL of the kinase/substrate mixture to each well.
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Initiate the kinase reaction by adding 25 µL of [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the this compound inhibitor engages and inhibits its target kinase in a cellular context.
Materials:
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Cell line expressing the target kinase.
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Cell culture medium and supplements.
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Test inhibitor stock solution (10 mM in DMSO).
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibody specific for the phosphorylated form of the target kinase's substrate.
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Primary antibody for the total protein of the target kinase's substrate.
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HRP-conjugated secondary antibody.
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Enhanced chemiluminescence (ECL) substrate.
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Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.
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Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each treatment condition. A decrease in this ratio indicates target engagement and inhibition.
Visualizations
Caption: Simplified RTK signaling pathway and the inhibitory action of a this compound derivative.
Caption: General experimental workflow for the development and optimization of kinase inhibitors.
Caption: A logical decision tree for troubleshooting poor in vitro selectivity of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 5-Fluoroquinazolin-4-amine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Fluoroquinazolin-4-amine in cellular models. The focus is on the critical aspects of identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental outcomes.
Disclaimer: The information provided is based on the general properties of quinazoline-based compounds and established methodologies for off-target effect assessment. Specific off-target interactions are unique to each compound and must be determined experimentally.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Compound Instability or Precipitation: The compound may be degrading or precipitating out of the solution. 2. Cellular Health and Passage Number: Variations in cell health or using cells at a high passage number can alter their response.[1] 3. Variable Incubation Times: Inconsistencies in the duration of compound exposure. | 1. Visually inspect solutions for precipitates. Always prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is low and consistent (typically under 0.5%).[1] 2. Maintain a consistent, low passage number for your cell lines and ensure they are in the logarithmic growth phase at the time of the experiment.[1] 3. Use a calibrated timer for all incubation steps to ensure consistency. |
| High cytotoxicity at concentrations expected for specific on-target activity | 1. Off-Target Effects: The compound may be interacting with essential cellular proteins or pathways, leading to toxicity. 2. General Cellular Toxicity: The compound may have a narrow therapeutic window. | 1. Conduct a broad kinase panel screening to identify potential off-target kinases.[2] Utilize a structurally related but inactive control compound to differentiate specific from non-specific effects. 2. Perform a comprehensive cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to establish a clear toxicity profile.[3][4] Consider reducing the compound concentration and/or the incubation time. |
| Observed phenotype does not align with the expected on-target effect | 1. Dominant Off-Target Phenotype: The observed cellular response may be the result of a potent off-target interaction. 2. Poor Cell Permeability: The compound may not be reaching its intracellular target. 3. Target Expression or Mutation: The intended target protein may not be expressed in the chosen cell line, or it may harbor mutations that affect compound binding. | 1. Employ a structurally distinct inhibitor of the same target to see if the phenotype is reproduced. Additionally, use genetic methods such as siRNA or CRISPR to knock down the intended target for comparison.[5] 2. Evaluate the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 3. Confirm the expression and mutational status of the target protein using Western blot and DNA sequencing. |
| High variability in replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across the wells.[1] 2. "Edge Effects" in Assay Plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.[3] 3. Compound Precipitation: The compound may be precipitating at the working concentrations.[3] | 1. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.[1] 2. Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3] 3. Visually inspect the working dilutions for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the probable off-targets for a quinazoline-based inhibitor like this compound?
A1: The quinazoline scaffold is frequently found in kinase inhibitors. Consequently, other kinases are the most likely off-targets.[6] Specifically, many quinazoline derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) and related kinases like ERBB3.[7] A comprehensive kinase profiling assay is the most effective method for identifying specific off-target interactions.[2][8]
Q2: How can I design my experiments to proactively control for off-target effects?
A2: A multi-faceted approach is recommended:
-
Use a Control Compound: Include a structurally similar but biologically inactive version of this compound in your experiments.
-
Orthogonal Validation: Use a second, structurally unrelated inhibitor for the same target. If both compounds elicit the same phenotype, it is more likely an on-target effect.
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[5] The resulting phenotype should mirror that of the inhibitor.
-
Dose-Response Analysis: On-target effects should demonstrate a clear and potent dose-response relationship, whereas off-target effects may only manifest at higher concentrations.
Q3: What is a suitable starting concentration range for this compound in a cell-based assay?
A3: In the absence of prior data, it is best to test a wide range of concentrations. Begin with a high concentration (e.g., 10-100 µM) to determine the maximum effect and then perform serial dilutions down to the nanomolar range to accurately determine the IC50 value.[3] The solubility of your compound in the cell culture media will also be a key consideration.
Q4: My compound has poor solubility in aqueous media. How should I prepare it for cell-based assays?
A4: Low aqueous solubility is a common characteristic of quinazoline derivatives.[1]
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO (e.g., 10-20 mM).[1]
-
When making your working solutions, ensure the final concentration of the organic solvent in the cell culture medium remains low (typically ≤ 0.5% v/v) to prevent solvent-induced cytotoxicity.[1]
-
Pre-warming the media and vortexing immediately after adding the compound can aid in maintaining its solubility.[1]
Q5: Can off-target effects have any beneficial applications?
A5: Yes, this concept is referred to as polypharmacology.[8] In some cases, a drug that acts on multiple targets can result in improved therapeutic outcomes. However, within a research context, it is imperative to identify and characterize these off-target effects to prevent the misinterpretation of experimental data.[8]
Experimental Protocols
Protocol 1: Kinase Profiling for Off-Target Identification
This protocol outlines a general workflow for utilizing a commercial kinase profiling service to identify potential off-target interactions.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Provide the service with the precise concentration and purity of your compound.
-
-
Selection of Assay Concentration:
-
Choose a suitable screening concentration. A common starting point is 1 µM, as this is often a physiologically relevant concentration.
-
-
Kinase Panel Selection:
-
Opt for a broad and diverse panel of kinases for comprehensive screening.
-
-
Data Analysis:
-
The results will typically be provided as the percent inhibition of each kinase.
-
Establish a threshold for what is considered a significant inhibition (e.g., >50% inhibition).
-
Follow up on any significant hits with full dose-response assays to determine the Ki or IC50 for each potential off-target.
-
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is designed to validate the effects of this compound on specific signaling pathways.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, including a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of your target protein, as well as an antibody for the total protein as a loading control. Also, probe for key downstream effectors and potential off-target pathway proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the signal from the phosphorylated protein to that of the total protein.
-
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial-macrophage interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of 5-Fluoroquinazolin-4-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for experiments aimed at improving the oral bioavailability of 5-Fluoroquinazolin-4-amine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative exhibits poor aqueous solubility, leading to low dissolution rates in vitro. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for quinazoline derivatives, often classifying them as BCS Class II or IV compounds.[1] Here are some initial strategies to consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
Micronization: Aims to reduce particle size to the micrometer range.
-
Nanonization: Creating a nanosuspension can significantly enhance dissolution velocity and saturation solubility.[1]
-
-
pH Modification: Assess the pH-solubility profile of your compound. For basic compounds like many quinazoline derivatives, using a more acidic dissolution medium can improve solubility. However, be mindful of the potential for precipitation in the higher pH of the intestine.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) in the dissolution medium can improve wetting and solubilization.
Troubleshooting:
-
Issue: Agglomeration of nanoparticles after size reduction.
-
Solution: Incorporate a stabilizer (e.g., a polymer or surfactant) during the milling or precipitation process to prevent particle aggregation.
-
-
Issue: Compound degrades at low pH.
-
Solution: Explore enteric-coated formulations that protect the drug in the stomach and release it in the small intestine.
-
Q2: I am considering formulating my compound as an amorphous solid dispersion (ASD). What are the critical parameters to consider?
A2: Amorphous solid dispersions (ASDs) are an effective strategy for improving the oral bioavailability of poorly soluble drugs by presenting the drug in a high-energy, amorphous state within a hydrophilic polymer matrix.[3][4]
-
Polymer Selection: The choice of polymer is crucial for both the physical stability of the amorphous form and the dissolution enhancement. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Drug Loading: The amount of drug relative to the polymer can affect the stability of the ASD. Higher drug loading can increase the risk of recrystallization over time.
-
Preparation Method:
-
Spray Drying: Suitable for thermally sensitive compounds.
-
Hot-Melt Extrusion (HME): A solvent-free method suitable for thermally stable compounds.
-
-
Characterization: It is essential to characterize the ASD to confirm its amorphous nature (using techniques like XRPD and DSC) and to assess its dissolution performance.
Troubleshooting:
-
Issue: The drug recrystallizes during storage.
-
Solution:
-
Lower the drug loading.
-
Select a polymer with stronger interactions (e.g., hydrogen bonding) with your compound.
-
Store the ASD under controlled temperature and humidity conditions.
-
-
-
Issue: The ASD shows poor dissolution improvement ("parachute effect" where supersaturation is not maintained).
-
Solution: Consider using a combination of polymers, including one that acts as a precipitation inhibitor to maintain a supersaturated state in solution.
-
Q3: My compound has good solubility but poor permeability, suggesting it might be a substrate for efflux transporters. How can I investigate and address this?
A3: Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump drugs out of cells, reducing their intracellular concentration and absorption.[5][6]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK-MDR1 to assess the bidirectional transport of your compound. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) indicates that the compound is a substrate for efflux pumps.
-
Inhibition Studies: Conduct the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
-
Formulation Strategies to Overcome Efflux:
-
Use of Excipients as Inhibitors: Some formulation excipients (e.g., Tween® 80, Cremophor® EL) have been shown to inhibit efflux pumps.
-
Co-administration with an Efflux Pump Inhibitor (EPI): While not always a viable clinical strategy, this can be used in preclinical studies to confirm the role of efflux.[7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can enhance lymphatic transport, partially bypassing first-pass metabolism and efflux transporters in the enterocytes.[8][9]
-
Troubleshooting:
-
Issue: High variability in Caco-2 permeability results.
-
Solution: Ensure the cell monolayers are well-differentiated and have consistent TEER (Transepithelial Electrical Resistance) values before each experiment. Use a consistent passage number for the cells.
-
-
Issue: The selected EPI is toxic to the cells at the required concentration.
-
Solution: Screen a panel of EPIs to find one with a better therapeutic window for your in vitro model.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet representative, data for a this compound derivative (Compound X) using various bioavailability enhancement strategies.
Table 1: Solubility and Dissolution Enhancement
| Formulation Strategy | Solubility (µg/mL) | Dissolution Rate (µ g/min/cm ²) | Fold Increase in Solubility |
| Unprocessed Compound X | 2.5 | 0.1 | - |
| Micronized Compound X | 2.8 | 0.5 | 1.1x |
| Nanosuspension | 15.2 | 3.1 | 6.1x |
| Amorphous Solid Dispersion (20% drug loading in PVP K30) | 45.8 | 9.7 | 18.3x |
| Lipophilic Salt (Docusate) | >100 (in lipid excipients) | N/A | >40x (in lipids)[8][9] |
Table 2: In Vitro Permeability and Efflux
| Condition | Apparent Permeability (Papp) A -> B (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) B -> A (x 10⁻⁶ cm/s) | Efflux Ratio (B->A / A->B) |
| Compound X in Buffer | 0.8 | 4.0 | 5.0 |
| Compound X with Verapamil (P-gp inhibitor) | 2.1 | 2.3 | 1.1 |
| Compound X in SNEDDS formulation | 3.5 | 3.8 | 1.1 |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 20 | 150 | 4.0 | 980 | 5 |
| Nanosuspension | 20 | 420 | 2.0 | 2940 | 15 |
| Amorphous Solid Dispersion | 20 | 880 | 1.5 | 6270 | 32 |
| SNEDDS | 20 | 1150 | 1.0 | 8230 | 42 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh and dissolve the this compound derivative and the selected polymer (e.g., PVP K30) in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[1]
-
Characterization:
-
X-Ray Powder Diffraction (XRPD): Analyze the powder to confirm the absence of crystalline peaks, indicating an amorphous state.
-
Differential Scanning Calorimetry (DSC): Perform a thermal analysis to identify the glass transition temperature (Tg) and confirm the absence of a melting peak for the drug.
-
In Vitro Dissolution: Conduct dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the established range for your laboratory.
-
Transport Experiment (Apical to Basolateral - A->B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B->A):
-
Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Study: Repeat the bidirectional transport experiment in the presence of a known efflux pump inhibitor (e.g., 100 µM Verapamil) in both chambers.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 4. lonza.com [lonza.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Potential of 5-Fluoroquinazolin-4-amine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives approved for clinical use.[1][2] This guide provides a comparative analysis of the potential anticancer activity of a representative quinazoline derivative, 5-Fluoroquinazolin-4-amine, within the context of preclinical xenograft models. While specific in vivo data for this exact compound is emerging, this document extrapolates from the well-established activities of structurally similar quinazoline derivatives to offer a predictive comparison against alternative therapeutic agents. The information herein is intended to guide researchers in the design and interpretation of preclinical studies for novel quinazoline-based drug candidates.
Performance in Xenograft Models: A Comparative Overview
The efficacy of anticancer agents in preclinical xenograft models is a critical determinant of their potential for clinical translation.[3][4] The following tables summarize the reported in vivo activity of various quinazoline derivatives and comparator agents in different cancer xenograft models. This data provides a benchmark for evaluating the potential of novel compounds like this compound.
Table 1: Anticancer Activity of Quinazoline Derivatives in Xenograft Models
| Compound/Derivative Class | Cancer Model (Cell Line) | Dosage | Tumor Growth Inhibition (TGI) | Mechanism of Action |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one | Neuroblastoma (SH-SY5Y) | 10-20 mg/kg | 46.31% - 52.66% | Aurora Kinase Inhibition |
| 4-methyl quinazoline derivative | Colon Cancer (HCT116) | Not specified | Significant modulation of p-AKT | PI3K and HDAC Inhibition |
| 2,4-disubstituted quinazolines | Breast Cancer (MCF-7) | Not specified | Significant growth inhibition | EGFR-PI3K Pathway Inhibition[5] |
| 3,4-dihydroquinazoline dihydrochloride | Lung Cancer (A549) | 2 mg/kg (i.v.) | 49% | T-type calcium channel blocker[6] |
| Gefitinib (Iressa®) | Non-Small Cell Lung Cancer | Clinically relevant doses | Significant TGI | EGFR Tyrosine Kinase Inhibitor[1] |
| Erlotinib (Tarceva®) | Non-Small Cell Lung Cancer | Clinically relevant doses | Significant TGI | EGFR Tyrosine Kinase Inhibitor[1] |
Table 2: Performance of Alternative Anticancer Agents in Xenograft Models
| Agent | Cancer Model (Cell Line) | Dosage | Tumor Growth Inhibition (TGI) | Mechanism of Action |
| 5-Fluorouracil (5-FU) | Gastric Cancer (MGC-803) | 10 mg/kg | Significant tumor volume reduction[7] | Thymidylate Synthase Inhibition |
| Paclitaxel | Various | Clinically relevant doses | Significant TGI | Tubulin Polymerization[5] |
| Doxorubicin | Breast Cancer (MCF-7/doxorubicin) | Not specified | Enhanced sensitivity in combination[5] | DNA Intercalation, Topoisomerase II Inhibition |
| Sorafenib | Hepatocellular Carcinoma | Clinically relevant doses | Significant TGI | Multi-kinase Inhibitor[8] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of anticancer activity in xenograft models. Below are generalized protocols for key experiments.
Subcutaneous Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[3]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[3]
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated using the formula: (Length x Width²) / 2.[7]
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
Drug Administration and Efficacy Evaluation
-
Treatment: The test compound (e.g., this compound) and comparator agents are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection, intravenous injection) at predetermined doses and schedules.[6] The vehicle used for the control group should be identical to that of the treatment groups.
-
Monitoring: Body weight and tumor size are monitored throughout the study to assess toxicity and efficacy.[7]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for in vivo xenograft studies.
Many quinazoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[5][9]
Caption: Inhibition of the EGFR signaling cascade by quinazolines.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Navigating the Landscape of Quinazoline-Based Kinase Inhibitors: A Comparative Analysis
While specific efficacy data for 5-Fluoroquinazolin-4-amine in the public domain is limited, a comprehensive analysis of its close structural analogs, a class of FDA-approved quinazoline-based drugs, offers valuable insights for researchers and drug development professionals. This guide provides a comparative overview of the efficacy, mechanisms of action, and experimental protocols for prominent quinazoline-based anticancer agents, including gefitinib, erlotinib, lapatinib, afatinib, and osimertinib.
These compounds have revolutionized the treatment of various cancers, primarily by targeting key signaling pathways involved in cell growth and proliferation. Their quinazoline scaffold has proven to be a highly effective framework for developing potent and selective kinase inhibitors.
Mechanism of Action and Target Selectivity
The majority of clinically successful quinazoline-based drugs function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). By binding to the ATP pocket in the kinase domain, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that promote tumor growth and survival.
The primary targets for these drugs are members of the ErbB family of receptors, which includes the Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). Some quinazoline derivatives also exhibit activity against other kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).
Table 1: Overview of FDA-Approved Quinazoline-Based Drugs
| Drug Name | Chemical Generation | Primary Target(s) | Binding Mechanism | Key Clinical Applications |
| Gefitinib (Iressa®) | First | EGFR | Reversible | EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)[1][2] |
| Erlotinib (Tarceva®) | First | EGFR | Reversible | EGFR-mutated NSCLC, Pancreatic Cancer[3][4] |
| Lapatinib (Tykerb®) | First | EGFR, HER2 | Reversible | HER2-positive Breast Cancer[5][6] |
| Afatinib (Gilotrif®) | Second | EGFR, HER2, HER4 | Irreversible | EGFR-mutated NSCLC[7][8] |
| Osimertinib (Tagrisso®) | Third | EGFR (including T790M) | Irreversible | EGFR-mutated NSCLC (including T790M resistance)[9] |
Comparative Efficacy: A Data-Driven Overview
The efficacy of these drugs is often evaluated based on their inhibitory concentration (IC50) in enzymatic and cell-based assays, as well as clinical endpoints such as progression-free survival (PFS) and overall response rate (ORR).
Table 2: Comparative In Vitro Potency (IC50) of Quinazoline-Based EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Gefitinib | EGFR (wild-type) | 2-37 | [2] |
| EGFR (L858R) | 1.8-4.3 | [2] | |
| Erlotinib | EGFR (wild-type) | 2 | [3] |
| EGFR (L858R) | 4 | [3] | |
| Afatinib | EGFR (wild-type) | 0.5 | [8] |
| EGFR (L858R) | 0.4 | [8] | |
| HER2 | 14 | [8] | |
| Osimertinib | EGFR (L858R/T790M) | <15 | |
| EGFR (wild-type) | 480-1865 |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Targeted by Quinazoline-Based Drugs
The anticancer effects of these drugs are mediated through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The two most prominent pathways are the EGFR and HER2 signaling cascades.
EGFR Signaling Pathway
Activation of EGFR by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins that initiate downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways ultimately regulate gene expression and cellular processes that drive tumor growth. Quinazoline-based EGFR inhibitors block the initial phosphorylation step, thereby shutting down these pro-survival signals.[1][2][3]
HER2 Signaling Pathway
HER2 does not have a known direct activating ligand and often functions as a co-receptor, forming heterodimers with other ErbB family members, most notably HER3. The HER2/HER3 heterodimer is a potent activator of the PI3K/AKT pathway. Overexpression of HER2 in breast cancer leads to constitutive activation of these downstream signals. Lapatinib and afatinib are effective inhibitors of HER2 signaling.[10]
Experimental Protocols
Standardized assays are crucial for the preclinical evaluation and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant purified kinase (e.g., EGFR, HER2), kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (e.g., this compound or other quinazoline derivatives) at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines with known kinase expression or mutations (e.g., A549 or H1975 for EGFR, SK-BR-3 for HER2).
-
Procedure: Cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Quantification: The number of viable cells is determined using a colorimetric or fluorometric assay, such as the MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is then calculated.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA2526897A1 - 4-anilino-quinazoline derivatives as antiproliferative agents - Google Patents [patents.google.com]
- 4. WO2023122140A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]
- 8. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
cross-validation of 5-Fluoroquinazolin-4-amine's mechanism of action using different cell lines
A Comparative Guide on the Mechanism of Action of Gefitinib, a 5-Fluoroquinazolin-4-amine Analogue
For Researchers, Scientists, and Drug Development Professionals
Given the limited specific data available for this compound, this guide provides a comparative analysis of a structurally related and well-characterized quinazoline derivative, Gefitinib. This document serves to cross-validate its mechanism of action as an Epidermal Growth Factor Receptor (EGFR) inhibitor across a panel of human cancer cell lines, providing supporting experimental data and detailed protocols. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2][3][4] Many of these derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5][6][7][8]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib and other 4-anilinoquinazoline derivatives are potent and selective inhibitors of the EGFR tyrosine kinase.[6][8] EGFR is a transmembrane receptor that, upon activation by ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8]
By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks its autophosphorylation and subsequent activation of downstream signaling.[9] This leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[8]
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Comparative Anti-proliferative Activity of Gefitinib
The sensitivity of cancer cell lines to Gefitinib is highly dependent on their EGFR mutation status and reliance on the EGFR signaling pathway. Cell lines with activating EGFR mutations (e.g., deletions in exon 19 or the L858R point mutation) are generally more sensitive to Gefitinib.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) for Gefitinib |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | ~15.59[6] |
| H358 | Non-Small Cell Lung Cancer | Wild-Type | >10 |
| PC-3 | Prostate Cancer | Wild-Type | ~13.0[10] |
| MCF-7 | Breast Cancer | Wild-Type | >10 |
| HCT-116 | Colorectal Cancer | Wild-Type | >10 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M (resistant) | ~1.67 (for a hybrid compound)[11] |
| MGC-803 | Gastric Cancer | Not specified | ~1.88 (for a hybrid compound)[11] |
| Eca-109 | Esophageal Squamous Carcinoma | Not specified | ~2.46 (for a trisubstituted quinazoline)[12] |
Note: IC50 values can vary depending on the experimental conditions (e.g., assay type, incubation time). The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gefitinib (or the test compound) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the binding affinity of 5-Fluoroquinazolin-4-amine derivatives to target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 5-Fluoroquinazolin-4-amine derivatives and their related analogs to key protein targets implicated in cancer signaling pathways. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties and biological activity of these compounds. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to aid in the rational design of next-generation inhibitors.
Data Presentation: Comparative Binding Affinity
The following table summarizes the in vitro potency of representative fluoro-substituted quinazoline and related aminoquinazoline derivatives against various protein kinase targets. The data, presented as IC50 values, are extracted from multiple studies and highlight the potential of this scaffold for selective kinase inhibition.
| Compound ID | Derivative Class | Target Protein | IC50 (nM) | Reference |
| Compound 6 | Fluoroquinazolinone | EGFR | 75.2 (MCF-7 cell line) | [1] |
| Compound 10e | Fluoroquinazolinone | EGFR | 170.08 (MDA-MBA-231 cell line) | [1] |
| Compound 6b | 4-Aminoquinazoline | PI3Kα | 13.6 | [2] |
| BIQO-19 | Quinazolin-4(3H)-one | Aurora Kinase A | 68.54 | [3] |
| Compound 6e | 8-Fluoroquinazoline | Aurora Kinase A | Not specified, but identified as most potent | [4] |
| Compound 7i | 4-Anilinoquinazoline | EGFR | 17.32 | [5] |
| Compound 23 | Quinazolinone | EGFRL858R/T790M/C797S | 0.2 | [6] |
Note: The presented data is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. The derivative classes are specified as reported in the source literature.
Experimental Protocols
The determination of the binding affinity and inhibitory potential of the this compound derivatives typically involves a combination of in vitro enzymatic assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Reagents and Materials : Purified recombinant target kinase (e.g., EGFR, PI3Kα, Aurora A), kinase buffer, ATP, substrate peptide (specific to the kinase), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™).
-
Procedure :
-
A kinase reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
The test compounds are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the remaining ATP is quantified using a specific detection method.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials : Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Mandatory Visualization
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of derivatives.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by derivatives.
Comparative Analysis Logic
Caption: Logical flow of the comparative analysis process.
References
- 1. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Specificity: A Comparative Guide for Quinazoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, protein kinase inhibitors are paramount. The quinazoline scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, leading to several FDA-approved drugs.[1] A key determinant of a candidate's therapeutic window and potential for toxicity is its selectivity across the human kinome. This guide provides a framework for validating the specificity of kinase inhibitors, using a well-characterized compound to illustrate the process.
Note on the Subject Compound: As of this writing, comprehensive public kinase profiling data for the specific compound 5-Fluoroquinazolin-4-amine is not available. Therefore, to demonstrate the principles and methodologies of kinase specificity validation, this guide will use the structurally related and extensively profiled 4-anilinoquinazoline inhibitor, Gefitinib , as a representative example. The data and protocols presented herein illustrate the rigorous analysis any new chemical entity, including this compound, should undergo.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is determined by comparing its potency against its intended target versus a broad panel of other kinases. A highly selective compound will show potent inhibition of its primary target(s) with minimal activity against other kinases. The following table summarizes the binding affinities (Kd values) of Gefitinib and a comparator, Lapatinib, against their primary targets and a selection of off-target kinases, as determined by the KINOMEscan™ platform. A lower Kd value indicates a stronger binding affinity.
Table 1: Comparative Kinase Binding Affinities (Kd in nM)
| Kinase Target | Gefitinib (Kd in nM) | Lapatinib (Kd in nM) | Kinase Family | Comments |
|---|---|---|---|---|
| EGFR | 3.6 | 6.1 | Tyrosine Kinase | Primary Target for both inhibitors. |
| ERBB2 (HER2) | 210 | 9.8 | Tyrosine Kinase | Primary Target for Lapatinib; significant off-target for Gefitinib. |
| ERBB4 | 33 | 13 | Tyrosine Kinase | Related receptor tyrosine kinase. |
| ABL1 | >10,000 | 1,700 | Tyrosine Kinase | Common anti-cancer target; weak or no binding. |
| SRC | >10,000 | 330 | Tyrosine Kinase | Known off-target for some TKIs. |
| LCK | >10,000 | 410 | Tyrosine Kinase | T-cell signaling kinase. |
| RIPK2 | 160 | 38 | Serine/Threonine Kinase | Identified as a potent Gefitinib off-target.[2] |
| GAK | 460 | 1,100 | Serine/Threonine Kinase | Regulator of clathrin-mediated membrane traffic. |
| AURKA (Aurora A) | >10,000 | >10,000 | Serine/Threonine Kinase | Mitotic kinase; no significant binding observed. |
| CDK2 | >10,000 | >10,000 | Serine/Threonine Kinase | Cell cycle kinase; no significant binding observed. |
Data sourced from the HMS LINCS Project KINOMEscan datasets. It is important to note that assay conditions can vary between experiments, and direct comparison should be made with caution.[3][4]
Experimental Protocols
To ensure data is reproducible and comparable, a detailed and standardized protocol is essential. The data presented above was generated using a competition binding assay platform. This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Protocol: KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound against a large panel of DNA-tagged recombinant kinases.
Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence or absence of a test compound. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is successfully competing for the active site. The amount of bound kinase is measured using quantitative PCR (qPCR) of the DNA tag.[3][4]
Materials:
-
Test Compound (e.g., Gefitinib) dissolved in DMSO.
-
KINOMEscan™ panel of human kinases fused to a unique DNA tag.
-
Immobilized, active-site directed broad-spectrum kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Assay Buffer.
-
qPCR reagents.
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical screen might use 11 threefold serial dilutions.
-
Binding Reaction:
-
Kinases from the panel are incubated with the test compound at various concentrations and the immobilized ligand.
-
The reaction is allowed to reach equilibrium. The test compound and the immobilized ligand compete for binding to the kinase's ATP pocket.
-
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution and Quantification: The kinase-DNA tag complexes that remain bound to the immobilized ligand are eluted.
-
Data Acquisition: The amount of eluted kinase is quantified by qPCR using primers specific to the DNA tag. A low qPCR signal indicates strong displacement by the test compound.
-
Data Analysis:
-
The results for each kinase are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone.
-
Binding constants (Kd) are calculated by plotting the percentage of kinase bound against the compound concentration and fitting the data to a standard dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a simplified representation of a relevant signaling pathway.
Caption: Experimental workflow for KINOMEscan profiling.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
side-by-side comparison of synthetic routes for 5-Fluoroquinazolin-4-amine production
A comprehensive evaluation of synthetic strategies for the production of 5-Fluoroquinazolin-4-amine, a crucial intermediate in pharmaceutical research, is presented. This guide compares two primary synthetic routes, detailing their respective methodologies, and providing a quantitative analysis to aid researchers in selecting the most suitable pathway for their needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways for the synthesis of this compound have been identified and evaluated. The first route proceeds via a cyclization reaction of 2-amino-6-fluorobenzonitrile with formamide. The second route involves the initial formation of 5-fluoroquinazolin-4(3H)-one from 2-amino-6-fluorobenzoic acid, followed by chlorination and subsequent amination.
| Parameter | Route 1: From 2-amino-6-fluorobenzonitrile | Route 2: From 2-amino-6-fluorobenzoic acid |
| Starting Material | 2-amino-6-fluorobenzonitrile | 2-amino-6-fluorobenzoic acid |
| Number of Steps | 1 | 3 |
| Overall Yield | Good to Excellent | Moderate |
| Key Reagents | Formamide, Formic Acid | Urea, Phosphorus Oxychloride, Ammonia |
| Scalability | Potentially high | Moderate |
| Safety Considerations | Use of high temperatures | Use of corrosive and toxic reagents (POCl₃) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
A Comparative Analysis of Therapeutic Index: 5-Fluoroquinazolin-4-amine Versus Established Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the therapeutic index (TI) of the novel compound 5-Fluoroquinazolin-4-amine against well-established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. The therapeutic index, a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response. A higher TI indicates a safer drug.
Due to the novelty of this compound, publicly available data on its efficacy and toxicity is limited. This guide, therefore, presents a template for comparison by providing established data for Doxorubicin, Paclitaxel, and Cisplatin, alongside the detailed experimental protocols required to generate analogous data for a new chemical entity.
I. Quantitative Comparison of Therapeutic Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) and median lethal dose (LD50) for the selected established chemotherapeutics. These values are essential for calculating the therapeutic index. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions, while LD50 values are dependent on the animal model and route of administration.
Table 1: In Vitro Cytotoxicity (IC50) of Established Chemotherapeutics in Various Cancer Cell Lines
| Chemotherapeutic | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 1.3 |
| HepG2 (Liver) | ~0.1 - 5.2 | |
| A549 (Lung) | ~0.1 - 0.5 | |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.003 - 0.01 |
| SK-BR-3 (Breast) | ~0.002 - 0.008 | |
| A549 (Lung) | ~0.002 - 0.027 (exposure time dependent)[1] | |
| Cisplatin | A549 (Lung) | ~7.5 - 10.9 |
| SKOV-3 (Ovarian) | ~2 - 40 (density dependent) | |
| HeLa (Cervical) | Highly variable |
Table 2: In Vivo Acute Toxicity (LD50) of Established Chemotherapeutics in Murine Models
| Chemotherapeutic | Animal Model | Route of Administration | LD50 (mg/kg) |
| Doxorubicin | Mouse | Oral | 570[2] |
| Mouse | Intraperitoneal | 11.16[2] | |
| Rat | Intravenous | 12.6[3] | |
| Paclitaxel | Mouse | Intravenous | 12[4] |
| Mouse | Intraperitoneal | 128[4] | |
| Rat | Intraperitoneal | 32.53[4] | |
| Cisplatin | Mouse | Oral | 32.7[5] |
| Mouse | Intraperitoneal | 6.6[5] | |
| Rat | Oral | 25.8[5] |
Table 3: Comparative Therapeutic Index (Calculated)
The therapeutic index (TI) is calculated as LD50 / ED50 (Effective Dose 50%). As ED50 values are highly dependent on the tumor model and experimental conditions, a true TI is difficult to standardize. For the purpose of this guide, we present a simplified in vitro selectivity index (SI), calculated as IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line. For a novel compound like this compound, these values would need to be experimentally determined.
| Chemotherapeutic | Selectivity Index (SI) - Example |
| This compound | Data to be determined |
| Doxorubicin | Variable, often low |
| Paclitaxel | Variable |
| Cisplatin | Generally low |
II. Experimental Protocols
To ensure a standardized and objective comparison, the following experimental protocols are recommended for determining the therapeutic index of this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay for IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference chemotherapeutics in culture medium. Replace the existing medium with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value.
2. In Vivo Acute Toxicity Study (LD50 Determination in Mice)
The Up-and-Down Procedure (UDP) is a method to estimate the LD50 with a reduced number of animals.
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c), typically females as they can be more sensitive.
-
Dosing: Administer a single dose of this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). The initial dose is selected based on any available preliminary toxicity data.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
LD50 Calculation: The LD50 is calculated using a statistical method based on the sequence of outcomes (survival or death).
III. Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for determining the therapeutic index of a novel compound.
Simplified Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin induces apoptosis via DNA damage and ROS generation.
Simplified Signaling Pathway of Paclitaxel-Induced Mitotic Arrest
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.
Simplified Signaling Pathway of Cisplatin-Induced Apoptosis
Caption: Cisplatin forms DNA adducts, triggering apoptosis.
References
validating the results of in silico predictions for 5-Fluoroquinazolin-4-amine with experimental data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating in silico predictions with experimental data, using the novel compound 5-Fluoroquinazolin-4-amine as a case study. We will explore a hypothetical scenario where computational models predict this compound to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. This guide will objectively outline the necessary experimental procedures to confirm or refute these computational predictions.
In Silico Prediction Summary
Computational docking and molecular dynamics simulations have predicted that this compound binds to the ATP-binding pocket of the EGFR kinase domain. The predicted binding affinity and inhibitory constant suggest its potential as a therapeutic agent. The following table summarizes the hypothetical in silico data.
| Computational Metric | Predicted Value | Predicted Efficacy |
| Binding Affinity (kcal/mol) | -9.8 | High |
| Predicted Inhibitory Constant (Ki) | 50 nM | Potent |
| Key Predicted Interactions | Hydrogen bonds with Met793, Thr790; Pi-stacking with Phe856 | Strong and stable binding |
Experimental Validation Workflow
To validate the in silico predictions, a multi-step experimental workflow is proposed. This process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to evaluate the compound's effect in a biological context.
Caption: Experimental workflow for validating in silico predictions.
EGFR Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. An effective inhibitor would block these downstream signals.
peer-reviewed literature comparing the biological effects of 5-Fluoroquinazolin-4-amine and its isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isomeric substitution is paramount. This guide provides a comparative analysis of the biological effects of 5-Fluoroquinazolin-4-amine and its positional isomers, drawing upon available peer-reviewed literature. While direct comparative studies of all isomers are limited, this document synthesizes data from various sources to illuminate the impact of fluorine placement on the quinazoline scaffold's biological activity.
The strategic placement of a fluorine atom on the quinazoline ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the biological implications of this substitution at the 5-, 6-, 7-, and 8-positions of the quinazolin-4-amine core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2][3]
Comparative Biological Activities
The existing literature primarily details the biological evaluation of various derivatives of fluoroquinazolines rather than a systematic comparison of the parent amines. However, by examining these derivatives, we can infer the influence of the fluorine atom's position on the molecule's overall activity. The primary therapeutic area where these compounds have been investigated is oncology, with a focus on kinase inhibition.
Anticancer Activity: A Tale of Positional Importance
Fluorine substitution on the quinazoline ring has been shown to be a critical determinant of anticancer efficacy, particularly in the context of kinase inhibition. Different isomers exhibit varying degrees of potency and selectivity against different cancer-related kinases.
Table 1: Comparative Anticancer Activity of Fluoroquinazoline Derivatives
| Isomer Position | Derivative Type | Target(s) | Key Findings | Reference |
| 5-Fluoro | N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src, Abl | Potent and selective inhibition at nanomolar concentrations.[4] | [4] |
| 7-Fluoro | 7-fluoro-4-anilinoquinolines | EGFR | Displayed significant cytotoxic activities against BGC-823 and HeLa cells.[5] | [5] |
| 8-Fluoro | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Exhibited the most potent inhibitory activity among the tested derivatives.[6][7] | [6][7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibitory Assay
The inhibitory activity of the compounds against their target kinases was a central focus of the reviewed studies.
-
General Protocol: The kinase inhibitory activity was typically assessed using an in vitro kinase assay. The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The percentage of inhibition is calculated relative to a control without the inhibitor. For instance, in the study of 8-fluoroquinazoline derivatives, compounds were tested at a single dose of 10 µM against the Aurora A kinase enzyme.[6]
Cell Viability and Cytotoxicity Assays
The effect of the compounds on cancer cell proliferation and viability was commonly evaluated using the MTT assay.
-
MTT Assay Protocol: Cancer cell lines (e.g., MCF-7, A549, BGC-823, HeLa) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 or 96 hours).[1][5][8] Following treatment, an MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.
Apoptosis and Cell Cycle Analysis
Flow cytometry was employed to investigate the mechanism of cell death induced by the compounds.
-
Protocol for Apoptosis and Cell Cycle Analysis: Cancer cells were treated with the IC50 concentration of the compound for a defined period (e.g., 24 hours).[6][7][9] For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and the DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[6][7][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the data. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: General experimental workflow for the synthesis and biological evaluation of fluoroquinazoline derivatives.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-Fluoroquinazolin-4-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 5-Fluoroquinazolin-4-amine, a fluorinated aromatic amine, requires strict disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Due to its chemical nature as an aromatic amine, it should be treated as a hazardous substance.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of generating dust or aerosols.
Hazard Profile and Disposal Considerations
| Hazard Classification | Potential Effects | Disposal Implication |
| Acute Toxicity | Harmful if swallowed or inhaled. | Mandates the use of appropriate PPE to prevent exposure during collection and disposal.[1][2] |
| Skin/Eye Irritation | Can cause serious skin and eye irritation or damage.[3][4] | Requires the use of gloves and safety glasses or a face shield.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handling should be performed in a well-ventilated area or fume hood. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. | Waste must be segregated from these incompatible materials.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain. [6][7]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all solid this compound, including contaminated items like weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealed container for "Halogenated Solid Waste."[6][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Liquid Waste."[6][8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[6]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6] Ensure containers are made of a compatible material and are kept tightly closed to prevent leaks or spills.[6][9]
Step 3: Rinsate Collection
-
Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent.[7] The first rinsate must be collected and disposed of as hazardous liquid waste.[7][8] Subsequent rinses may be handled according to standard laboratory procedures, pending institutional guidelines.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6] Provide them with accurate information about the waste contents.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[8]
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.[8]
-
Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately, regardless of the size.[6]
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-Fluoroquinazolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 5-Fluoroquinazolin-4-amine, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: GHS Hazard Classifications for 5-Fluoroquinazolin-4-ol [1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Given these hazards, which include potential for severe skin, eye, and respiratory irritation, as well as harm if ingested, a comprehensive PPE strategy is mandatory.[1][2][3] The following table outlines the recommended PPE for various levels of protection. For routine handling of small quantities in a controlled laboratory setting, Level C or D equivalent protection is typically sufficient.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Level D (Minimum Protection) | Level C (When Airborne Hazard is Known) | Level B (Respiratory Hazard, Lesser Skin Hazard) |
| Respiratory Protection | Not required | Full-face or half-mask air-purifying respirator (NIOSH approved)[4] | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator[5] |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield[3][5][6] | Chemical splash goggles and face shield[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[7] | Inner and outer chemical-resistant gloves[5] | Inner and outer chemical-resistant gloves[5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Chemical-resistant coveralls or suit[4][5] | Hooded chemical-resistant clothing[5] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots | Chemical-resistant, steel-toe boots[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure a safety shower and eyewash station are readily accessible.
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: As this compound is a solid, care must be taken to avoid generating dust.[9] Use a micro-spatula for transfers and weigh the compound in a tared, sealed container.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination, starting with gloves. Wash hands and forearms thoroughly with soap and water.[9]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8][10][11]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste to reduce disposal costs and complexity.[10]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical constituents and their approximate percentages.[12]
Spill Management:
-
Small Spills: For a small spill within the fume hood, use an inert absorbent material to clean it up.[8] Place the absorbent material in the solid hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
